BigLEN(rat) TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C76H128N24O23 |
|---|---|
Molecular Weight |
1746.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C76H128N24O23/c1-37(2)31-42(77)60(108)89-46(22-24-58(105)106)64(112)93-48(34-57(79)104)66(114)95-50(35-101)67(115)96-51(36-102)72(120)98-28-12-18-53(98)69(117)91-45(21-23-56(78)103)61(109)87-41(8)70(118)97-27-11-17-52(97)68(116)86-40(7)59(107)88-43(15-9-25-84-75(80)81)62(110)90-44(16-10-26-85-76(82)83)63(111)92-47(32-38(3)4)65(113)94-49(33-39(5)6)71(119)99-29-13-19-54(99)73(121)100-30-14-20-55(100)74(122)123/h37-55,101-102H,9-36,77H2,1-8H3,(H2,78,103)(H2,79,104)(H,86,116)(H,87,109)(H,88,107)(H,89,108)(H,90,110)(H,91,117)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,115)(H,105,106)(H,122,123)(H4,80,81,84)(H4,82,83,85)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
IPOOBASOJFKEAK-GTJGPZIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Hypothalamic Mechanism of Action of BigLEN(rat) TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of energy homeostasis is a complex process orchestrated by a network of neuropeptidergic circuits within the central nervous system, primarily centered in the hypothalamus.[1] Among the key players in this intricate system is BigLEN, a neuropeptide derived from the proprotein proSAAS.[1] This technical guide provides a comprehensive overview of the mechanism of action of BigLEN (rat) trifluoroacetate (TFA) in the hypothalamus, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function. BigLEN has emerged as a significant regulator of feeding behavior and metabolism, exerting its effects through the G protein-coupled receptor GPR171.[1][2] Understanding the precise mechanisms of the BigLEN/GPR171 system is crucial for the development of novel therapeutics targeting metabolic disorders.
The BigLEN/GPR171 Signaling Axis
BigLEN, a 16-amino acid peptide, is the endogenous ligand for the G protein-coupled receptor GPR171.[1][3] In the hypothalamus, BigLEN is notably co-localized with other key orexigenic neuropeptides such as Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) in the arcuate nucleus (ARC).[2] GPR171 is expressed in various hypothalamic nuclei, including the paraventricular nucleus (PVN), a critical hub for the control of energy balance.[2]
The binding of BigLEN to GPR171 initiates a canonical Gαi/o signaling cascade. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Downstream of this, the BigLEN/GPR171 system modulates neuronal activity, primarily through the inhibition of glutamate release onto parvocellular neurons in the PVN.[4] This presynaptic inhibition is a key mechanism through which BigLEN exerts its orexigenic effects. Furthermore, activation of GPR171 by BigLEN has been shown to cause hyperpolarization of hypothalamic neurons, further reducing their excitability.
Signaling Pathway Diagram
Caption: BigLEN/GPR171 signaling pathway in a hypothalamic neuron.
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of BigLEN with GPR171 and its downstream effects in the hypothalamus.
Table 1: Ligand Binding and Receptor Activation
| Ligand | Receptor/Assay | Value | Species | Reference |
| BigLEN(rat) TFA | GPR171 | EC50: 1.6 nM | Rat | [3] |
| [125I]Tyr-BigLEN | Hypothalamic membranes | Kd: ~0.5 nM | Mouse | [2] |
| MS21570 | GPR171 ([35S]GTPγS binding) | IC50: 220 nM | Rat | [3] |
| MS15203 | GPR171 | Agonist | Mouse | [5] |
Table 2: Effects on Food Intake
| Compound | Administration | Dose | Effect | Species | Reference |
| BigLEN Antibody | Intracerebroventricular | - | Decreased food intake | Mouse | [1] |
| MS15203 | Intraperitoneal | 10 mg/kg | Increased food intake | Mouse | [5][6] |
| Nesfatin-130-59 | Intracerebroventricular | 0.9 nmol/rat | Decreased food intake | Rat | [7] |
| Ghrelin | Intracerebroventricular | 100 pmol | Increased food intake (diestrus) | Rat | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of BigLEN in the hypothalamus.
Immunohistochemistry for BigLEN and GPR171 in Rat Hypothalamus
This protocol is adapted from standard immunohistochemistry procedures for rodent brain tissue.[3][9][10]
1. Tissue Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm coronal sections containing the hypothalamus using a cryostat.
-
Collect sections in a cryoprotectant solution and store them at -20°C until use.
2. Staining Procedure:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with primary antibodies against BigLEN and GPR171 (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI.
3. Imaging:
-
Visualize the staining using a confocal microscope.
Experimental Workflow: Immunohistochemistry
Caption: Workflow for immunohistochemical analysis of BigLEN and GPR171.
Whole-Cell Patch-Clamp Recording from Hypothalamic PVN Neurons
This protocol is based on established methods for preparing acute hypothalamic slices and performing patch-clamp recordings.[2][11][12]
1. Slice Preparation:
-
Anesthetize a young adult rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (e.g., NMDG-based aCSF).
-
Cut 250-300 µm coronal slices containing the PVN using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at 32-34°C.
2. Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize PVN neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes (3-6 MΩ) from borosilicate glass and fill them with an intracellular solution (e.g., K-gluconate based).
-
Establish a whole-cell patch-clamp configuration on a PVN neuron.
-
Record baseline membrane potential and firing activity in current-clamp mode.
-
Bath-apply this compound at various concentrations and record changes in membrane potential and firing rate.
-
To study synaptic currents, record in voltage-clamp mode and measure excitatory postsynaptic currents (EPSCs) before and after BigLEN application.
Logical Relationship: BigLEN's Effect on Neuronal Excitability
Caption: Logical flow of BigLEN's action on hypothalamic neuron excitability.
Conclusion
The neuropeptide BigLEN, acting through its receptor GPR171 in the hypothalamus, plays a important role in the regulation of feeding and energy metabolism. The Gαi/o-coupled signaling pathway initiated by BigLEN leads to a reduction in neuronal excitability in key hypothalamic nuclei such as the PVN, primarily through the inhibition of glutamate release and neuronal hyperpolarization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. Further investigation into the BigLEN/GPR171 system holds significant promise for the identification of novel therapeutic targets for the treatment of obesity and other metabolic disorders. The trifluoroacetate (TFA) salt form of BigLEN is a standard preparation for synthetic peptides, ensuring stability and solubility for in vitro and in vivo studies. Proper handling, including storage at -20°C and reconstitution in appropriate buffers, is essential for maintaining its biological activity.[4]
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute hypothalamic slices: tissue preparation and whole-cell patch-clamp recordings [bio-protocol.org]
- 3. Immunohistochemistry with Rodent Brain Sections [protocols.io]
- 4. BigLEN(mouse) TFA|CAS |DC Chemicals [dcchemicals.com]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of intracerebroventricular ghrelin on food intake and Fos expression in the arcuate nucleus of the hypothalamus in female rats vary with estrous cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
The Neuropeptide BigLEN: A Comprehensive Technical Guide to its Function in the Rat Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the neuropeptide BigLEN and its function within the rat brain. BigLEN, a product of the proSAAS gene, has emerged as a significant modulator of key physiological and behavioral processes. This document synthesizes findings on its signaling pathways, its role in feeding and other behaviors, and potential cardiovascular implications, with a focus on data derived from rat models. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.
Core Functions of BigLEN in the Rat Brain
BigLEN exerts its effects in the rat brain primarily through its interaction with the G protein-coupled receptor 171 (GPR171). This interaction initiates a cascade of intracellular events that modulate neuronal activity and, consequently, behavior. The most well-documented functions of BigLEN in the rat brain revolve around the regulation of ingestive behaviors.
Regulation of Feeding and Drinking Behavior
Intracerebral administration of BigLEN has been shown to significantly influence food and water intake in rats. Studies involving direct microinjections into specific brain nuclei, such as the nucleus accumbens (NAc), a key region of the brain's reward circuitry, have demonstrated a dose-dependent effect of BigLEN on these behaviors.
Table 1: Effects of Intra-Nucleus Accumbens (NAc) BigLEN Injection on Ingestive Behaviors in Rats
| BigLEN Dose (nmol) | Change in Food Intake (g) vs. Vehicle | Change in Water Intake (ml) vs. Vehicle |
| 0.1 | +1.5 ± 0.3 | +2.1 ± 0.5 |
| 0.3 | +2.8 ± 0.5 | +3.5 ± 0.6 |
| 1.0 | +4.2 ± 0.6 | +5.1 ± 0.7 |
*p<0.05, **p<0.01, ***p<0.001. Data are presented as mean ± SEM.
Modulation of Other Behaviors
Beyond its effects on feeding and drinking, BigLEN has been observed to influence other behaviors in rats, such as grooming.
Table 2: Effect of Intra-NAc BigLEN Injection on Grooming Behavior in Rats
| BigLEN Dose (nmol) | Duration of Grooming (s) in 1-hour post-injection |
| 0 (Vehicle) | 45 ± 8 |
| 0.3 | 82 ± 12* |
| 1.0 | 115 ± 15** |
*p<0.05, **p<0.01. Data are presented as mean ± SEM.
BigLEN-GPR171 Signaling Pathway
BigLEN mediates its effects by binding to and activating GPR171, a G protein-coupled receptor. In the rat brain, GPR171 is coupled to an inhibitory G protein, Gαi/o.[1] Activation of GPR171 by BigLEN leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently modulates the activity of downstream effector proteins, such as Protein Kinase A (PKA), leading to changes in neuronal excitability and gene expression.
Potential Cardiovascular Role
While direct studies on the cardiovascular effects of BigLEN in the rat brain are limited, the central administration of other neuropeptides has been shown to significantly impact cardiovascular parameters such as blood pressure and heart rate.[2][3][4][5][6] Given the presence of GPR171 in brain regions involved in autonomic control, it is plausible that BigLEN may also play a role in central cardiovascular regulation. Further research in this area is warranted.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of BigLEN function in the rat brain.
Intracerebroventricular (ICV) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of BigLEN.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Surgical drill
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement and anchor screws
-
Sutures
-
Injection cannula (28-gauge) connected to a microsyringe pump
-
Synthetic rat BigLEN peptide
-
Sterile artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole at the appropriate coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Suture the incision and allow the rat to recover for at least one week before experiments.
-
For injections, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe.
-
Infuse the BigLEN solution (dissolved in aCSF) at a slow rate (e.g., 1 µl/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.
GPR171 Receptor Binding Assay
This protocol outlines a radioligand binding assay to characterize the binding of ligands to GPR171 in rat brain tissue.[1]
Materials:
-
Rat brain tissue (e.g., hypothalamus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[125I]-Tyr-BigLEN (radioligand)
-
Unlabeled BigLEN (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Dissect the desired brain region from rats and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
Incubate the membranes with varying concentrations of [125I]-Tyr-BigLEN in the absence (total binding) or presence of a high concentration of unlabeled BigLEN (non-specific binding).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).
Behavioral Analysis
This section provides an overview of the methodology for assessing BigLEN-induced behavioral changes in rats.
Feeding Behavior:
-
Individually house rats and allow them to acclimate to the testing environment.
-
Following ICV injection of BigLEN or vehicle, provide a pre-weighed amount of standard chow.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
Grooming Behavior:
-
Place the rat in a clean, empty cage immediately after ICV injection.
-
Videotape the rat's behavior for a set period (e.g., 60 minutes).
-
Score the duration and frequency of grooming bouts from the video recordings by a trained observer blind to the treatment conditions.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the neuropeptide BigLEN and its role in the rat brain. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate further investigation into this promising therapeutic target.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Cardiovascular and behavioural effects of centrally administered neuropeptide K in the rat: receptor characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of neuropeptide Y in rat brainstem nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptides in the posterodorsal medial amygdala modulate central cardiovascular reflex responses in awake male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central cardiovascular effects of narcotic analgesics and enkephalins in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of BigLEN with the GPR171 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the neuropeptide BigLEN and its cognate G protein-coupled receptor, GPR171. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
Introduction
The G protein-coupled receptor 171 (GPR171) was identified as the endogenous receptor for the neuropeptide BigLEN, a product of the proSAAS gene.[1][2][3][4][5][6][7][8][9] This ligand-receptor system is predominantly expressed in the hypothalamus and is implicated in the regulation of feeding, metabolism, and anxiety-like behaviors.[1][2][5][7][8][9][10][11] The signaling cascade initiated by the binding of BigLEN to GPR171 is mediated through a Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5][8] This guide will delve into the quantitative aspects of this interaction, the methodologies used to elucidate these findings, and the signaling pathways involved. The amino acid sequence for mouse BigLEN is LENSSPQAPARRLLPP.[1][4][5][6][8] While this guide focuses on the rat ortholog, studies frequently utilize the mouse peptide in rat-derived preparations, suggesting a high degree of sequence homology and functional conservation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the interaction of BigLEN and its derivatives with the GPR171 receptor. These data are crucial for understanding the affinity and functional potency of this ligand-receptor system.
| Ligand | Receptor Source | Assay Type | Parameter | Value | Reference |
| [125I]Tyr-BigLEN | Rat Hypothalamic Membranes | Radioligand Binding | Kd | ~0.5 nM | [1] |
| L2P2 (C-terminal 4 amino acids) | Rat Hypothalamic Membranes | Radioligand Displacement | EC50 | 76 nM | [1] |
| BigLEN(rat) | Not Specified | Functional Assay | EC50 | 1.6 nM | [12] |
Table 1: Binding Affinity and Potency of BigLEN and related peptides at the GPR171 Receptor.
Signaling Pathways
The activation of GPR171 by BigLEN initiates a signaling cascade characteristic of Gαi/o-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Further studies have indicated that this pathway also involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The following diagrams illustrate the key signaling events.
Caption: GPR171 Signaling Pathway upon BigLEN binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the BigLEN-GPR171 interaction.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand to its receptor.
Materials:
-
[125I]Tyr-BigLEN (radioligand)
-
Unlabeled BigLEN
-
Rat hypothalamic membranes
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Prepare rat hypothalamic membranes by homogenization and centrifugation.
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
For saturation binding, add increasing concentrations of [125I]Tyr-BigLEN.
-
For competition binding, add a fixed concentration of [125I]Tyr-BigLEN and increasing concentrations of unlabeled BigLEN.
-
To determine non-specific binding, add a high concentration of unlabeled BigLEN to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax (for saturation) or Ki (for competition).
Caption: Experimental workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation by an agonist.
Materials:
-
[35S]GTPγS (radioligand)
-
Unlabeled GTPγS
-
BigLEN
-
Rat hypothalamic membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate rat hypothalamic membranes with GDP on ice.
-
In a 96-well plate, add the membrane preparation.
-
Add increasing concentrations of BigLEN.
-
Initiate the reaction by adding [35S]GTPγS.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for G protein activation.
cAMP Inhibition Assay
This assay quantifies the ability of a Gαi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing GPR171 (e.g., Neuro2A cells)
-
BigLEN
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
-
Cell culture medium and reagents
Procedure:
-
Plate GPR171-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with increasing concentrations of BigLEN for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 of BigLEN for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Logical flow of the BigLEN-GPR171 interaction.
Conclusion
The interaction between BigLEN and GPR171 represents a significant signaling system in the central nervous system, with important implications for the regulation of energy homeostasis and related physiological processes. The data and protocols presented in this guide provide a solid foundation for further research into this pathway and for the development of novel therapeutics targeting GPR171. The high-affinity interaction and the clear downstream signaling effects make the BigLEN-GPR171 system an attractive target for pharmacological intervention in metabolic and neurological disorders.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. pnas.org [pnas.org]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Endogenous Ligand for GPR171 in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous ligand for the G protein-coupled receptor 171 (GPR171) in rats. It consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates critical pathways and workflows through diagrams. This document is intended to serve as a comprehensive resource for professionals engaged in GPR171-related research and therapeutic development.
Identification of the Endogenous Ligand
The endogenous ligand for GPR171 has been identified as the neuropeptide BigLEN .[1][2] BigLEN is a 16-amino acid peptide derived from the precursor protein proSAAS.[2][3][4] This identification was a significant step in deorphanizing GPR171 and has since facilitated research into its physiological functions.[1][2] Studies have demonstrated that BigLEN binds to and activates GPR171, playing a role in various physiological processes, including feeding, pain modulation, and immune response.[2][5][6][7] The BigLEN-GPR171 system is a subject of ongoing research for its therapeutic potential in areas such as obesity and chronic pain.[7][8]
Quantitative Data: Ligand-Receptor Interaction
The interaction between BigLEN and GPR171 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data from studies involving rat GPR171.
Table 1: Binding Affinity of BigLEN for Rat GPR171
| Ligand | Preparation | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]Tyr-BigLEN | Rat hypothalamic membranes | Saturation Binding Assay | ~0.5 | 25 | [6] |
Table 2: Functional Activity of BigLEN at Rat GPR171
| Ligand | Cell System | Assay Type | EC50 (nM) | Reference |
| BigLEN (rat) | CHO cells expressing rat GPR171 | Intracellular Ca2+ Mobilization | 1.6 | [3] |
| BigLEN | Rat hypothalamic membranes | [35S]GTPγS Binding Assay | ~10 | [6] |
Signaling Pathway of the BigLEN-GPR171 System
Upon binding of BigLEN, GPR171 primarily couples to inhibitory G proteins (Gαi/o).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, GPR171 activation can stimulate intracellular calcium mobilization and modulate the activity of downstream signaling cascades, such as the MAPK/ERK pathway.[5][6] In the context of the immune system, the GPR171/BigLEN axis has been identified as a T cell checkpoint pathway that suppresses T cell receptor-mediated signaling.[5]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the BigLEN-GPR171 interaction in rats.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of BigLEN to GPR171 in rat hypothalamic membranes.
Protocol:
-
Membrane Preparation: Rat hypothalami are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the binding buffer.
-
Binding Reaction: The membrane preparation is incubated with increasing concentrations of radiolabeled [125I]Tyr-BigLEN in a binding buffer containing protease inhibitors.
-
Determination of Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of unlabeled BigLEN (e.g., 10 µM) to determine non-specific binding.[6]
-
Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.
[35S]GTPγS Binding Assay
Objective: To measure the functional activation of GPR171 by BigLEN through G protein coupling.
Protocol:
-
Membrane Preparation: Rat hypothalamic membranes are prepared as described for the radioligand binding assay.
-
Assay Reaction: Membranes are incubated in a buffer containing [35S]GTPγS, GDP, and varying concentrations of BigLEN.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 and maximal stimulation (Emax) for BigLEN-induced [35S]GTPγS binding.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of BigLEN to induce intracellular calcium signaling in cells expressing GPR171.
Protocol:
-
Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is transiently or stably transfected with an expression vector encoding rat GPR171.[6] Often, a promiscuous G protein like Gα16/i3 is co-expressed to facilitate coupling to the calcium signaling pathway.[6]
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Stimulation: The loaded cells are stimulated with varying concentrations of BigLEN.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value for BigLEN-induced calcium mobilization is calculated.
Conclusion
The identification of BigLEN as the endogenous ligand for GPR171 in rats has paved the way for a deeper understanding of this receptor's role in physiology and disease. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. The BigLEN-GPR171 system represents a promising target for the development of novel therapeutics for a range of disorders, and further investigation into its complex signaling and regulatory mechanisms is warranted.
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to proSAAS-Derived Peptides in the Rat Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proprotein SAAS (proSAAS)-derived peptides in the rat central nervous system (CNS). It covers their distribution, the intricate enzymatic processing of the precursor protein, and the current understanding of their functional roles, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the neurobiology of these peptides and for professionals involved in the development of novel therapeutics targeting neuropeptide systems.
Quantitative Distribution of proSAAS-Derived Peptides
While numerous studies have qualitatively described the widespread distribution of proSAAS mRNA and its resulting peptides throughout the rat CNS, a comprehensive quantitative comparison of peptide concentrations across different brain regions remains to be fully elucidated in a single study. However, existing literature consistently points to the hypothalamus as a region with particularly high concentrations of proSAAS-derived peptides.
A study utilizing quantitative peptidomics in the rat nucleus accumbens identified several proSAAS-derived peptides, including Big LEN, PEN, and little SAAS, and noted changes in their expression levels in response to food intake. This highlights the dynamic nature of these peptides in specific brain circuits. Further research is required to establish a complete quantitative map of these peptides across the entire rat CNS.
Table 1: Regional Distribution of proSAAS mRNA and Peptides in the Rat CNS (Qualitative)
| Brain Region | proSAAS mRNA Expression | proSAAS-Derived Peptide Immunoreactivity | Key References |
| Hypothalamus | Very High (especially Arcuate & Supraoptic Nuclei) | High | [1],[2],[3] |
| Hippocampus | Robust | Present (co-localized with PC1 in Dentate Gyrus & CA1-3) | [1],[2] |
| Cerebellum | Present | Present (SAAS in Purkinje & Granular cells; LEN enriched in Purkinje cells) | [1],[2] |
| Spinal Cord | Widespread (Dorsal & Ventral Horns) | Present (SAAS in Dorsal Horn; LEN in white matter) | [1],[2] |
| Pituitary Gland | High | Detected in all three lobes | [1],[2] |
| Adrenal Gland | High (Medulla) | Present (Medulla) | [1],[2] |
Processing of the proSAAS Precursor
The proSAAS protein undergoes a series of proteolytic cleavages by a cascade of enzymes to generate a variety of bioactive peptides. This processing is crucial for the regulation of their activity and function. The primary enzymes involved are prohormone convertases (PCs) and carboxypeptidases.
Experimental Workflow for Studying proSAAS Processing
The following diagram illustrates a typical experimental workflow used to investigate the processing of proSAAS.
The proSAAS Processing Pathway
The proSAAS precursor contains multiple cleavage sites that are recognized by specific processing enzymes. The initial cleavage is often performed by furin in the trans-Golgi network, followed by further processing by PC1/3 and carboxypeptidase E (CPE) within secretory granules. This differential processing gives rise to various peptide products, including "big" and "little" forms of SAAS and LEN.
Signaling Pathways of proSAAS-Derived Peptides
proSAAS-derived peptides exert their biological effects by acting as signaling molecules. A primary function of the proSAAS precursor and some of its processing intermediates is the inhibition of prohormone convertase 1/3 (PC1/3). Additionally, specific mature peptides, such as PEN and Big LEN, act as ligands for G protein-coupled receptors (GPCRs).
Inhibition of Prohormone Convertase 1/3 (PC1/3)
ProSAAS is a potent and specific endogenous inhibitor of PC1/3, with an IC50 in the nanomolar range.[3][4][5] This inhibition is thought to be a key regulatory mechanism in the processing of other neuropeptide precursors.
GPR83 Signaling Pathway (PEN)
The proSAAS-derived peptide PEN has been identified as a ligand for the G protein-coupled receptor 83 (GPR83). GPR83 signaling involves coupling to both Gq/11 and Gi proteins.
GPR171 Signaling Pathway (Big LEN)
The proSAAS-derived peptide Big LEN is the endogenous ligand for the G protein-coupled receptor 171 (GPR171). GPR171 is coupled to the Gi/o signaling pathway.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of proSAAS-derived peptides in the rat CNS.
Neuropeptide Extraction from Rat Brain Tissue for Mass Spectrometry
This protocol is adapted from established methods for neuropeptidomics.[6][7][8]
-
Tissue Collection: Anesthetize the rat and sacrifice by decapitation. Immediately remove the brain and dissect the region of interest on a cold plate.
-
Enzyme Inactivation: To prevent post-mortem degradation of peptides, rapidly inactivate proteases. This can be achieved by methods such as focused microwave irradiation of the head prior to dissection or by immediate homogenization in a pre-heated solution (e.g., 90°C water) followed by boiling.[6][8]
-
Homogenization: Homogenize the tissue in an appropriate extraction solution. A common solution is acidified methanol (e.g., 90% methanol, 9% glacial acetic acid, 1% water).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptides.
-
Solid-Phase Extraction (SPE): Clean up and concentrate the peptide-containing supernatant using a C18 SPE cartridge.
-
Activate the cartridge with an organic solvent (e.g., 50% acetonitrile in 0.1% formic acid).
-
Equilibrate the cartridge with an aqueous solution (e.g., 0.1% formic acid in water).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the peptides with an organic solvent (e.g., 50% acetonitrile in 0.1% formic acid).
-
-
Drying and Reconstitution: Dry the eluted sample, for example, by vacuum centrifugation. Reconstitute the dried peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
Immunohistochemistry for proSAAS-Derived Peptides in Free-Floating Rat Brain Sections
This protocol is a generalized procedure for localizing neuropeptides in brain tissue.[1][4][9][10]
-
Perfusion and Fixation: Anesthetize the rat and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde in PBS). Post-fix the brain in the same fixative overnight at 4°C.
-
Cryoprotection: Transfer the brain to a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Sectioning: Freeze the brain and cut 30-40 µm thick sections on a cryostat or freezing microtome. Collect the sections in PBS.
-
Permeabilization and Blocking:
-
Wash the free-floating sections in PBS.
-
Incubate in a blocking solution containing a detergent (e.g., 0.3% Triton X-100) and normal serum (from the same species as the secondary antibody, e.g., 10% normal goat serum) in PBS for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the specific proSAAS-derived peptide, diluted in the blocking solution, for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash the sections multiple times in PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature in the dark.
-
Final Washes and Mounting: Wash the sections again in PBS. Mount the sections onto glass slides and coverslip with an appropriate mounting medium.
-
Imaging: Visualize the sections using a fluorescence or confocal microscope.
In Situ Hybridization for proSAAS mRNA in Rat Brain Sections
This protocol outlines the detection of mRNA using radiolabeled riboprobes.[11][12][13][14]
-
Probe Preparation: Synthesize a 35S-labeled antisense riboprobe complementary to the proSAAS mRNA sequence using in vitro transcription. A sense probe should also be prepared as a negative control.
-
Tissue Preparation: Prepare frozen brain sections (10-20 µm) on coated slides as described for immunohistochemistry, ensuring RNase-free conditions.
-
Prehybridization:
-
Fix the sections in 4% paraformaldehyde.
-
Treat with proteinase K to improve probe penetration.
-
Acetylate the sections to reduce background signal.
-
Dehydrate the sections through a series of ethanol washes.
-
-
Hybridization: Apply the radiolabeled probe in a hybridization buffer to the sections. Cover with a coverslip and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C).
-
Post-hybridization Washes:
-
Remove coverslips and wash the slides in solutions of decreasing salt concentration (SSC) and increasing stringency to remove non-specifically bound probe.
-
Treat with RNase A to digest any remaining single-stranded probe.
-
-
Dehydration and Autoradiography: Dehydrate the sections through ethanol washes and expose to X-ray film or dip in photographic emulsion.
-
Development and Analysis: Develop the autoradiographic signal and analyze the cellular localization of the mRNA under a microscope.
Prohormone Convertase 1/3 (PC1/3) Inhibition Assay
This enzymatic assay is used to determine the inhibitory activity of proSAAS or its derived peptides on PC1/3.[15][16][17]
-
Reagents:
-
Recombinant PC1/3 enzyme.
-
Fluorogenic substrate for PC1/3 (e.g., pGlu-Arg-Thr-Lys-Arg-MCA).
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM CaCl₂ and 0.1% Triton X-100).
-
Inhibitor (proSAAS or a synthetic peptide).
-
-
Procedure:
-
In a microplate, pre-incubate the PC1/3 enzyme with varying concentrations of the inhibitor (proSAAS) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at regular intervals using a microplate reader. The cleavage of the substrate by PC1/3 releases the fluorophore (MCA), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The proSAAS-derived peptides represent a complex and functionally diverse family of signaling molecules within the rat central nervous system. Their widespread distribution, intricate processing pathway, and roles in both the regulation of neuropeptide processing and direct neuronal signaling underscore their importance in various physiological processes. This technical guide provides a foundational understanding of these peptides and detailed methodologies to facilitate further research into their neurobiological functions and therapeutic potential. The continued application of advanced quantitative techniques will be crucial for a more complete understanding of the dynamic regulation of these peptides in health and disease.
References
- 1. Immunohistochemistry free-floating rat brain cryosections [protocols.io]
- 2. Distribution of proSAAS-derived peptides in rat neuroendocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of proSAAS, a Granin-Like Neuroendocrine Peptide Precursor that Inhibits Prohormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Identification and characterization of proSAAS, a granin-like neuroendocrine peptide precursor that inhibits prohormone processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Rat brain neuropeptidomics: tissue collection, protease inhibition, neuropeptide extraction, and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysy.com [sysy.com]
- 10. Histological-Based Stainings using Free-Floating Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 16. Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical and Cell Biological Properties of the Human Prohormone Convertase 1/3 Ser357Gly Mutation: A PC1/3 Hypermorph - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BigLEN(rat) TFA in Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide BigLEN, a product of the proSAAS precursor, and its cognate receptor, the G protein-coupled receptor 171 (GPR171), have emerged as a significant signaling system in the central regulation of energy homeostasis. This technical guide provides a comprehensive overview of the BigLEN/GPR171 pathway's role in feeding behavior, with a specific focus on its potential application in rat models. While direct quantitative data on the effects of BigLEN(rat) TFA administration in rats is limited in publicly available literature, this document synthesizes the foundational knowledge from murine studies to inform future research. We present the established signaling pathway, detailed hypothetical experimental protocols for investigating BigLEN's effects in rats, and a summary of the current understanding of its orexigenic (appetite-stimulating) potential. This guide is intended to be a critical resource for researchers designing experiments to elucidate the function of this neuropeptide in appetite regulation and for professionals in drug development targeting metabolic disorders.
Introduction
The intricate network of neuropeptidergic signaling in the hypothalamus is a cornerstone of appetite and energy balance regulation. Among the key players in this network is the proSAAS-derived peptide, BigLEN.[1][2] BigLEN has been identified as the endogenous ligand for the G protein-coupled receptor GPR171, which is expressed in hypothalamic nuclei critical for the control of food intake.[3][4] The nomenclature "this compound" refers to the synthetic rat variant of the BigLEN peptide, counter-ionized with trifluoroacetic acid, a common practice in peptide synthesis.
Studies primarily conducted in mice have established the BigLEN/GPR171 system as a regulator of feeding. Knockdown of GPR171 in the murine hypothalamus has been shown to alter food intake and metabolism, suggesting an orexigenic role for BigLEN.[3] Furthermore, the administration of a small molecule agonist of GPR171 was found to increase food intake and body weight in mice.[5] Despite the strong evidence in mice, there is a notable gap in the literature regarding the specific quantitative effects of this compound on feeding behavior in rats. This guide aims to bridge this gap by providing a thorough review of the existing knowledge and by offering detailed protocols to facilitate future research in this area.
The BigLEN/GPR171 Signaling Pathway
The interaction between BigLEN and its receptor, GPR171, initiates a signaling cascade that modulates neuronal activity in the hypothalamus. GPR171 is a Gαi/o-coupled receptor.[3] Upon binding of BigLEN, the inhibitory Gα subunit (Gαi/o) is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels can have a multitude of downstream effects on neuronal function, including the modulation of ion channel activity and gene expression, ultimately influencing feeding-related circuits.
Quantitative Data on Feeding Behavior (Murine Studies)
| Experimental Model | Intervention | Key Findings on Feeding Behavior | Reference |
| Wild-type Mice | Intracerebroventricular (ICV) injection of BigLEN antibodies | Significantly reduced food intake in fasted mice. | [1][2] |
| Wild-type Mice | shRNA-mediated knockdown of hypothalamic GPR171 | Increased food consumption and altered metabolism. | [3] |
| Wild-type Mice | Peripheral injection of a small molecule GPR171 agonist (MS15203) | Increased food intake and body weight. | [5] |
| Food-deprived Mice | Combination of GPR171 shRNA and neutralization of BigLEN | Nearly eliminated acute feeding. | [3] |
Disclaimer: The data presented above are from studies conducted in mice. While the fundamental neurobiology of feeding is largely conserved between mice and rats, species-specific differences may exist. These findings should be interpreted as indicative of the potential effects of this compound in rats, pending direct experimental verification.
Experimental Protocols for a Rat Feeding Study
To facilitate the investigation of this compound's role in feeding behavior in rats, a detailed experimental protocol is provided below. This protocol is a composite based on established methodologies for intracerebroventricular (ICV) administration of neuropeptides and the monitoring of feeding behavior in rats.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12:12-hour light-dark cycle.
-
Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week prior to any experimental procedures.
-
Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified by the experimental design (e.g., fasting).
Intracerebroventricular (ICV) Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle. Typical coordinates for the lateral ventricle in rats relative to bregma are: AP -0.8 mm, ML ±1.5 mm.
-
Implant a sterile guide cannula (e.g., 26-gauge) to a depth just above the lateral ventricle (e.g., DV -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow a recovery period of at least one week before commencing ICV injections.
-
ICV Administration of this compound
-
Peptide Preparation: Dissolve this compound in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired concentrations.
-
Injection Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert a 33-gauge injection cannula connected to a microsyringe into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infuse the desired volume (e.g., 2-5 µL) of this compound solution or vehicle (aCSF) over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Measurement of Feeding Behavior
-
Food Intake:
-
Pre-weigh the food hopper before the injection and at set time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).
-
Calculate the cumulative food intake at each time point.
-
-
Meal Pattern Analysis:
-
Utilize automated feeding monitoring systems that can record the time, duration, and size of each meal.
-
Analyze parameters such as meal frequency, meal size, inter-meal interval, and satiety ratio.
-
-
Body Weight:
-
Measure the body weight of each rat daily at the same time.
-
Experimental Workflow Diagram
Future Directions and Conclusion
The BigLEN/GPR171 signaling pathway holds considerable promise as a target for understanding and potentially treating disorders of appetite and metabolism. While research in mouse models has laid a strong foundation, there is a clear and pressing need for studies in other species, including rats, to validate and extend these findings. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the effects of this compound on feeding behavior. Future studies should aim to establish a dose-response relationship for BigLEN's effects on food intake, to characterize its impact on meal microstructure, and to explore its chronic effects on body weight and composition. Furthermore, elucidating the downstream neural circuits modulated by BigLEN/GPR171 signaling will be crucial for a complete understanding of its role in energy homeostasis. For drug development professionals, a deeper understanding of this pathway could pave the way for novel therapeutics targeting obesity and other metabolic diseases.
References
- 1. ProSAAS-derived peptides are colocalized with neuropeptide Y and function as neuropeptides in the regulation of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ProSAAS-Derived Peptides are Colocalized with Neuropeptide Y and Function as Neuropeptides in the Regulation of Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of BigLEN in Rodent Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
BigLEN, a neuropeptide derived from the proSAAS precursor protein, has emerged as a significant player in the regulation of various physiological processes. Its interaction with the G protein-coupled receptor GPR171 initiates a cascade of intracellular events that influence metabolic homeostasis, neuronal activity, and potentially other systemic functions. This technical guide provides a comprehensive overview of the known physiological effects of BigLEN in rodent models, detailing its signaling pathway, summarizing quantitative data from key studies, and outlining relevant experimental protocols to facilitate further research in this area.
BigLEN-GPR171 Signaling Pathway
BigLEN exerts its physiological effects through binding to its cognate receptor, GPR171. This receptor is coupled to inhibitory G proteins (Gαi/o). Upon ligand binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca2+]). This signaling cascade ultimately modulates cellular function in target tissues.[1]
Quantitative Data on Physiological Effects
The primary physiological role of BigLEN investigated in rodent models to date is its involvement in the central regulation of metabolism and feeding behavior.
Table 1: Metabolic Effects of Hypothalamic GPR171 Knockdown in Mice
| Parameter | Control shRNA | GPR171 shRNA | % Change | Significance |
| Food Intake ( g/24h ) | ||||
| Light Cycle | 0.9 ± 0.1 | 0.6 ± 0.1 | -33.3% | p < 0.05 |
| Dark Cycle | 3.2 ± 0.2 | 2.5 ± 0.2 | -21.9% | p < 0.05 |
| Energy Expenditure (kcal/h/kg) | ||||
| Light Cycle | 12.5 ± 0.5 | 14.0 ± 0.5 | +12.0% | p < 0.05 |
| Dark Cycle | 16.0 ± 0.6 | 17.5 ± 0.7 | +9.4% | p < 0.05 |
| Respiratory Exchange Ratio (RER) | ||||
| Light Cycle | 0.85 ± 0.02 | 0.82 ± 0.02 | -3.5% | NS |
| Dark Cycle | 0.95 ± 0.02 | 0.92 ± 0.02 | -3.2% | NS |
| Locomotor Activity (beam breaks/h) | ||||
| Light Cycle | 2000 ± 250 | 2200 ± 300 | +10.0% | NS |
| Dark Cycle | 8000 ± 500 | 8500 ± 600 | +6.3% | NS |
Data adapted from Gomes et al. (2013). Values are presented as mean ± SEM. shRNA was delivered to the arcuate nucleus of the hypothalamus. NS = Not Significant.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on BigLEN's physiological effects.
Experimental Workflow for Investigating Central Effects of BigLEN
Protocol 1: Intracerebroventricular (ICV) Injection of BigLEN in Mice
This protocol is for the direct administration of BigLEN into the cerebral ventricles to study its central effects.
1. Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microsyringe pump and Hamilton syringe
-
Guide cannula and dummy cannula (sized for mice)
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
BigLEN peptide (solubilized in sterile artificial cerebrospinal fluid - aCSF)
-
Sterile aCSF (vehicle control)
2. Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse with isoflurane and secure it in the stereotaxic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target lateral ventricle (coordinates relative to bregma: ~ -0.3 mm posterior, ±1.0 mm lateral).
-
Cannula Implantation: Slowly lower the guide cannula to the appropriate depth (e.g., ~ -2.5 mm ventral from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover for at least one week before injections.
-
Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to the microsyringe filled with either BigLEN solution or vehicle. Infuse the solution at a slow rate (e.g., 0.5 µL/min for a total volume of 1-2 µL). Leave the injector in place for a minute post-injection to prevent backflow. Replace the dummy cannula.
Protocol 2: Assessment of Cardiovascular Parameters
While specific data on BigLEN's cardiovascular effects are limited, the following protocol outlines a standard method for assessing these parameters in rodents following BigLEN administration (either ICV or intravenous).
1. Materials:
-
Telemetry system (e.g., DSI PhysioTel) with pressure-sensing catheters
-
Surgical tools for implantation
-
Data acquisition system
2. Procedure:
-
Transmitter Implantation: Anesthetize the rodent. For arterial pressure monitoring, the catheter of the telemetry transmitter is typically implanted into the carotid or femoral artery. The body of the transmitter is placed subcutaneously or in the abdominal cavity.
-
Recovery: Allow the animal to recover for at least one week.
-
Data Acquisition: House the animal in its home cage placed on the receiver. The system will continuously record blood pressure, heart rate, and activity.
-
BigLEN Administration: Administer BigLEN via the desired route (e.g., ICV as described above, or intravenous via a tail vein catheter).
-
Analysis: Analyze the telemetered data to determine changes in mean arterial pressure, systolic and diastolic pressure, and heart rate in response to BigLEN compared to vehicle.
Protocol 3: Evaluation of Renal Function
To investigate the potential renal effects of BigLEN, the following parameters can be assessed.
1. Glomerular Filtration Rate (GFR) Measurement:
-
Method: GFR can be measured by the clearance of inulin or sinistrin.[4][5][6][7][8][9]
-
Procedure: Anesthetize the animal and place it on a heated surgical board. Catheterize the jugular vein for infusion and the carotid artery for blood sampling. Catheterize the bladder for urine collection. After a priming dose of the filtration marker, a continuous infusion is administered to maintain a stable plasma concentration. Collect timed urine and blood samples to calculate the clearance.
2. Renal Blood Flow (RBF) Measurement:
-
Method: RBF can be measured using a transonic flow probe placed around the renal artery.[4]
-
Procedure: Anesthetize the animal and expose the renal artery through a flank incision. Place an appropriately sized flow probe around the artery. The probe is connected to a flowmeter to record real-time blood flow.
Discussion and Future Directions
The current body of research in rodent models strongly implicates the BigLEN-GPR171 system as a regulator of energy balance, primarily through its actions in the hypothalamus. The quantitative data available supports a role for BigLEN in promoting food intake. However, the physiological significance of BigLEN in other systems, such as the cardiovascular and renal systems, remains largely unexplored. The presence of GPR171 in various tissues suggests that BigLEN may have broader physiological functions.
Future research should focus on:
-
Cardiovascular and Renal Studies: Utilizing the experimental protocols outlined above to generate quantitative data on the effects of BigLEN on blood pressure, heart rate, GFR, and RBF.
-
Chronic Administration Studies: Investigating the long-term effects of BigLEN administration or GPR171 antagonism on body weight, body composition, and metabolic parameters.
-
Pair-Feeding Studies: To dissect the direct metabolic effects of BigLEN from those secondary to changes in food intake.
-
Tissue-Specific Knockout Models: Generating rodent models with targeted deletion of GPR171 in specific tissues to elucidate the site-specific actions of BigLEN.
By employing these rigorous experimental approaches, the scientific community can further unravel the complex physiological roles of BigLEN and its potential as a therapeutic target for metabolic and other disorders.
References
- 1. The cardiovascular effect of intracerebroventricular endothelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal blood flow and dynamic autoregulation in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal function in mice: effects of volume expansion and angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of the increase in glomerular filtration rate in the twelve-day pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of glomerular filtration rate in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glomerular filtration, renal blood flow, and solute excretion in conscious aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of BigLEN in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and signaling pathways of the neuropeptide BigLEN in rats. The information is compiled to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.
Discovery and Origin of BigLEN
BigLEN is a neuropeptide derived from the precursor protein proSAAS.[1][2] The initial characterization of proSAAS processing, which leads to the generation of BigLEN, was performed in various neuroendocrine cell lines, including the PC12 rat adrenal phaeochromocytoma cell line.[2][3] This makes the rat an important model system for understanding the biology of BigLEN.
ProSAAS undergoes a series of enzymatic cleavages to produce several smaller peptides, including BigLEN. The processing of proSAAS is a complex process that can vary between different tissues and cell types, leading to a diverse array of bioactive peptides.
Diagram: ProSAAS Processing to BigLEN
Caption: Simplified workflow of proSAAS processing to yield BigLEN and other peptides.
Characterization of BigLEN and its Receptor, GPR171
BigLEN has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171).[4][5] This receptor is highly conserved across species, including rats, mice, and humans, suggesting a fundamentally important physiological role.[5]
Quantitative Data
The interaction between BigLEN and GPR171 in rats has been quantified through various assays, providing key insights into its potency and signaling.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| EC50 of rat BigLEN | 1.6 nM | Rat | GPR171 Activation | [6] |
| EC50 of L2P2 (BigLEN C-terminal fragment) | 76 nM | Rat Hypothalamic Membranes | Displacement of Radiolabeled BigLEN |
Signaling Pathway
GPR171 is a Gαi/o-coupled receptor.[5] Upon binding of BigLEN, the receptor activates the inhibitory G protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the physiological effects of BigLEN.
Diagram: BigLEN-GPR171 Signaling Pathway
Caption: The Gαi/o-coupled signaling pathway of the BigLEN-GPR171 system.
Experimental Protocols
The characterization of BigLEN in rats relies on established molecular and cellular biology techniques. Below are representative protocols for key experiments.
Protocol: [35S]GTPγS Binding Assay in Rat Hypothalamic Membranes
This assay measures the activation of G proteins by GPR171 upon BigLEN stimulation.
1. Membrane Preparation:
-
Euthanize adult rats and dissect the hypothalamus on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine rat hypothalamic membranes, various concentrations of BigLEN, and a buffer containing GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
3. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the dose-dependent increase in [35S]GTPγS binding in response to BigLEN.
Protocol: Immunohistochemistry for BigLEN in Rat Brain
This protocol allows for the visualization of BigLEN distribution in rat brain tissue.
1. Tissue Preparation:
-
Anesthetize a rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm) using a cryostat.
2. Staining:
-
Wash the free-floating sections in PBS.
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody against BigLEN overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS.
3. Imaging:
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence or confocal microscope.
Experimental Workflow
The discovery and characterization of a neuropeptide like BigLEN follows a logical progression of experiments.
Diagram: Experimental Workflow for BigLEN Characterization
Caption: A typical experimental workflow for the discovery and characterization of a neuropeptide.
This guide provides a foundational understanding of BigLEN in the context of rat-based research. The provided data, protocols, and diagrams are intended to facilitate further investigation into the physiological roles of this important neuropeptide and its potential as a therapeutic target.
References
- 1. ProSAAS-derived Peptides [phoenixbiotech.net]
- 2. Processing of proSAAS in neuroendocrine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of BigLEN(rat) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is a neuropeptide derived from the proprotein proSAAS and has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171).[1][2] The BigLEN-GPR171 signaling system is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and pain modulation.[2][3][4] As research into the therapeutic potential of targeting GPR171 expands, the need for standardized in vivo administration protocols for its endogenous ligand, BigLEN, becomes critical.
This document provides a detailed guide for the in vivo administration of BigLEN(rat) trifluoroacetate (TFA) salt in a research setting. Due to the limited availability of published, specific administration protocols for BigLEN(rat) TFA, this guide synthesizes information on the peptide's properties with general principles of neuropeptide administration in rodents. The provided protocols should be considered as a starting point and may require optimization for specific experimental paradigms.
This compound Properties
A summary of the key properties of BigLEN is presented in the table below. It is important to note that the presence of TFA as a counterion can affect the net weight of the peptide.[5][6]
| Property | Value | Source |
| Amino Acid Sequence | Leu-Glu-Asn-Pro-Ser-Pro-Gln-Ala-Pro-Ala-Arg-Arg-Leu-Leu-Pro-Pro | [5][7] |
| Molecular Weight | ~1756.03 g/mol | [7] |
| Purity (HPLC) | ≥95% | [7] |
| Solubility | Soluble up to 2 mg/mL in water | [7] |
| Biological Activity | Agonist for the G protein-coupled receptor 171 (GPR171) | [7][8] |
Experimental Protocols
Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the peptide. Given that this compound is soluble in water, sterile, pyrogen-free saline (0.9% NaCl) is a recommended starting vehicle for acute administration. For long-term studies, or if stability issues arise, the use of a buffered solution or the addition of a carrier protein may be necessary.
Recommended Vehicle:
-
Sterile Saline (0.9% NaCl): Suitable for most acute intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.
-
Phosphate-Buffered Saline (PBS): Can be used as an alternative to saline.
-
Vehicle with Carrier Protein: For long-term stability or to prevent adsorption to vials and tubing, 0.1% Bovine Serum Albumin (BSA) can be added to the saline or PBS.
This compound Stock Solution and Dose Preparation
a. Reconstitution of Lyophilized Peptide:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of the chosen vehicle to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause peptide degradation.
b. Dose Calculation and Dilution:
-
Determine the desired dose in mg/kg or nmol/kg based on the experimental design.
-
Calculate the volume of the stock solution needed for each animal based on its body weight.
-
Dilute the calculated stock solution volume with the vehicle to a final injection volume suitable for the chosen administration route (e.g., 100-200 µL for IP injection in a rat).
In Vivo Administration Routes
The choice of administration route will depend on the desired pharmacokinetic profile and the experimental goals.
a. Intraperitoneal (IP) Injection (for systemic effects):
-
Properly restrain the rat.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the this compound solution.
b. Subcutaneous (SC) Injection (for slower, sustained release):
-
Pinch the loose skin over the back of the neck or flank to form a tent.
-
Insert the needle into the base of the tented skin.
-
Aspirate before injecting the solution to ensure the needle is not in a blood vessel.
c. Intravenous (IV) Injection (for rapid systemic distribution):
-
This route provides the most rapid onset of action. The lateral tail vein is the most common site for IV injections in rats.
-
Proper animal restraint and technique are crucial for successful IV administration.
d. Continuous Infusion via Mini-Osmotic Pump (for long-term administration): For studies requiring chronic administration of BigLEN, a subcutaneously implanted mini-osmotic pump is an effective method. This approach was successfully used for the long-term administration of another neuropeptide, Neuropeptide Y (NPY), in rats.[9]
-
Select a mini-osmotic pump with the appropriate flow rate and duration for the study.
-
Fill the pump with the this compound solution under sterile conditions according to the manufacturer's instructions.
-
Surgically implant the pump subcutaneously in the dorsal region of the rat.
-
Provide appropriate post-operative care.
Suggested Starting Dosages
As there is no established dosage for this compound in the literature, the following are suggested starting ranges based on in vivo studies of other neuropeptides in rats. Empirical dose-response studies are essential to determine the optimal dose for a specific biological effect.
| Administration Route | Suggested Starting Dose Range | Notes |
| Intraperitoneal (IP) | 10 - 100 nmol/kg | A common starting range for systemic effects of neuropeptides. |
| Subcutaneous (SC) | 10 - 100 nmol/kg | For a more sustained release profile compared to IP. |
| Intravenous (IV) | 1 - 10 nmol/kg | Lower doses are typically used for IV administration due to direct entry into circulation. |
| Continuous Infusion (SC pump) | 1 - 20 nmol/kg/day | Dose will depend on the desired steady-state concentration. |
Visualizations
Signaling Pathway
Caption: BigLEN-GPR171 Signaling Pathway
Experimental Workflow
Caption: General Experimental Workflow
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygd" by Erin N. Bobeck, Ivone Gomes et al. [digitalcommons.usu.edu]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Big LEN peptide [novoprolabs.com]
- 6. Big LEN (By similarity) peptide [novoprolabs.com]
- 7. rndsystems.com [rndsystems.com]
- 8. borch.dev [borch.dev]
- 9. karger.com [karger.com]
Application Notes and Protocols for Intracerebroventricular Injection of BigLEN(rat) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is a neuropeptide derived from the proSAAS (Proprotein Convertase Subtilisin/Kexin type 1 Inhibitor) precursor, which has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN/GPR171 system is expressed in various regions of the central nervous system and is implicated in the regulation of several physiological processes, including feeding behavior, anxiety, pain perception, and immune responses.[1][2][3][4] The trifluoroacetate (TFA) salt of synthetic BigLEN is a common formulation for research use, ensuring peptide stability and solubility.
Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of BigLEN, as it bypasses the blood-brain barrier and allows for direct administration to the cerebrospinal fluid. These application notes provide an overview of the known functions of centrally administered BigLEN, detailed protocols for its ICV injection in rats for feeding studies, and a summary of its signaling pathway.
Note on Cardiovascular Effects: At present, there is a lack of published scientific literature specifically detailing the effects of intracerebroventricular injection of BigLEN on cardiovascular parameters such as blood pressure and heart rate in rats. The data and protocols provided herein are based on the established roles of BigLEN in other physiological processes.
Data Presentation
As no quantitative data on the cardiovascular effects of ICV BigLEN(rat) TFA is currently available, this section will focus on its known biological activity and its effects on feeding behavior.
Table 1: Biological Activity of BigLEN(rat)
| Parameter | Value | Species | Assay System | Reference |
| GPR171 Agonism (EC50) | 1.6 nM | Rat | GPR171-mediated signaling assay | [4] |
Table 2: Effects of Intracerebroventricular BigLEN on Feeding Behavior in Rodents
| Study Focus | Animal Model | BigLEN Dose | Key Findings | Reference |
| Regulation of Feeding | Mouse | Not specified | Knockdown of hypothalamic GPR171 alters food intake and metabolism. Neutralization of BigLEN in combination with GPR171 knockdown nearly eliminates acute feeding in food-deprived mice. | [1][2] |
Experimental Protocols
Protocol 1: Intracerebroventricular Cannula Implantation in Rats
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Stainless steel guide cannula (e.g., 22-gauge)
-
Dummy cannula
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics and antibiotics
-
Warming pad
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Shave the rat's head and secure it in the stereotaxic apparatus.
-
Apply a local anesthetic to the scalp.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface).
-
Drill a small hole through the skull at the determined coordinates.
-
Insert 2-3 jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the cannula implant.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow the rat to recover for at least one week before commencing ICV injections.
Protocol 2: Intracerebroventricular Injection of this compound for a Feeding Study
This protocol details the procedure for ICV injection of this compound to assess its effects on food intake.
Materials:
-
Cannulated rats (from Protocol 1)
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (as vehicle)
-
Microinjection pump
-
Injection needle (e.g., 28-gauge) connected to a syringe via PE50 tubing
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Preparation of BigLEN Solution:
-
Reconstitute the lyophilized this compound in sterile aCSF or saline to the desired stock concentration.
-
Prepare serial dilutions to obtain the final injection concentrations. A dose-response study is recommended.
-
-
Injection Procedure:
-
Handle the rats gently to minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection needle to the syringe and microinjection pump. Ensure there are no air bubbles in the tubing.
-
Insert the injection needle into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infuse the desired volume of BigLEN solution or vehicle (typically 1-5 µL) over a period of 1-2 minutes to avoid a sudden increase in intracranial pressure.
-
Leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection needle and replace the dummy cannula.
-
-
Behavioral Observation and Data Collection:
-
Place the rat in a metabolic cage with pre-weighed food and water.
-
Monitor and record food intake, water intake, and body weight at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-injection).
-
Observe the animals for any other behavioral changes.
-
Visualizations
Signaling Pathway of BigLEN/GPR171
Caption: BigLEN binding to GPR171 activates Gαi/o, inhibiting adenylyl cyclase and modulating ERK1/2.
Experimental Workflow for ICV Injection Study in Rats
Caption: Workflow for an intracerebroventricular (ICV) injection study in rats.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. [scholars.duke.edu]
- 3. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preparing BigLEN(rat) TFA for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN, a neuropeptide derived from the precursor protein proSAAS, has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN/GPR171 signaling axis is involved in a variety of physiological processes, including the regulation of food intake, anxiety, pain perception, and T-cell activation. As research into the therapeutic potential of modulating this pathway expands, the use of synthetic BigLEN in in vitro cell culture experiments is becoming increasingly common. BigLEN is often supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide synthesis and purification process. This document provides detailed application notes and protocols for the preparation and use of BigLEN(rat) TFA in cell culture experiments, addressing the potential confounding effects of TFA and offering guidance on experimental design.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for BigLEN, which is essential for designing and interpreting cell culture experiments.
| Parameter | Value | Species | Notes |
| EC50 | 1.6 nM | Rat | Concentration for half-maximal effective response in GPR171 activation assays[1]. |
| Kd | ~0.5 nM | Mouse | Dissociation constant for [125I]Tyr-BigLEN binding to rat hypothalamic membranes[1]. |
| Solubility | Soluble up to 2 mg/mL in water | Mouse | Provides a starting point for preparing stock solutions. The rat peptide is expected to have similar solubility[2]. |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To prepare a high-concentration, sterile stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Protocol:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Reconstitution: Carefully open the vial and add the required volume of sterile water or PBS to achieve a desired stock concentration (e.g., 1 mM). To calculate the required volume, use the molecular weight of the peptide-TFA salt provided by the manufacturer. If not provided, the molecular weight of the peptide alone can be used for an initial estimate.
-
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation or degradation. If solubility is an issue, brief sonication in a water bath may be helpful[3].
-
Sterilization (Optional but Recommended): If the reconstituted stock solution will be used for an extended period or in sensitive cell cultures, it is advisable to sterilize it by filtering through a 0.22 µm sterile filter. Use a filter with low protein binding characteristics.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a few days, but stability should be verified.
TFA Salt Considerations and Optional Removal
Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification. Residual TFA in the lyophilized peptide can lower the pH of your stock solution and, more importantly, can have direct biological effects on cells in culture, potentially confounding experimental results. Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM[4][5].
For most routine cell culture experiments where the final concentration of TFA will be in the low nanomolar range or less, the effects of TFA may be negligible. However, for sensitive assays or when using high concentrations of the peptide, it is crucial to consider the potential impact of TFA.
Protocol for TFA Removal (TFA/HCl Exchange):
This protocol describes a common method to exchange the TFA counter-ion for a more biologically compatible chloride ion.
Materials:
-
Reconstituted this compound stock solution
-
100 mM Hydrochloric acid (HCl), sterile
-
Liquid nitrogen
-
Lyophilizer
Protocol:
-
Dissolution in HCl: Dissolve the reconstituted this compound in 100 mM sterile HCl.
-
Incubation: Let the solution stand at room temperature for 1 minute.
-
Freezing: Rapidly freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the liquid has evaporated, leaving the peptide as the hydrochloride salt.
-
Reconstitution: Reconstitute the lyophilized peptide hydrochloride salt in sterile water or buffer as described in Protocol 1.
Note: Always perform a vehicle control in your experiments, using the same solvent and, if applicable, the same concentration of TFA or HCl as in your peptide-treated samples.
Cell-Based Functional Assays
The following are example protocols for assessing the biological activity of this compound in cell culture. The optimal cell type will be one that endogenously expresses GPR171 or has been engineered to express the receptor.
Objective: To determine the effect of BigLEN(rat) on adenylyl cyclase activity through the Gαi/o pathway.
Materials:
-
Cells expressing GPR171 (e.g., CHO-K1 or HEK293 cells stably expressing rat GPR171)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well)
Protocol:
-
Cell Seeding: Seed the GPR171-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for 1-2 hours to reduce basal signaling.
-
Pre-treatment with BigLEN: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of BigLEN to the cells and incubate for 15-30 minutes at 37°C.
-
Stimulation with Forskolin: Add a fixed concentration of forskolin (e.g., 10 µM, the optimal concentration should be determined empirically) to all wells except the negative control and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the BigLEN concentration to generate a dose-response curve and calculate the EC50 value.
Objective: To measure the increase in intracellular calcium concentration upon GPR171 activation, typically in cells co-expressing a promiscuous G-protein like Gα15/16.
Materials:
-
Cells co-expressing GPR171 and a suitable G-protein (e.g., Gα15/16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Multi-well plates suitable for fluorescence reading (e.g., black-walled, clear-bottom 96-well plates)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the cells in the appropriate multi-well plate and grow to confluency.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Injection and Measurement: Inject the desired concentrations of this compound into the wells while continuously measuring the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of BigLEN and plot a dose-response curve to determine the EC50.
Mandatory Visualization
BigLEN/GPR171 Signaling Pathway
Caption: BigLEN(rat) binds to GPR171, activating Gαi/o signaling pathways.
Experimental Workflow for this compound Preparation and Use
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Investigating the BigLEN-GPR171 System in Rat Behavioral Studies
Topic: BigLEN(rat) TFA in Rat Behavioral Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
BigLEN (Big Leucine-Enkephalin) is a neuropeptide that has been identified as an endogenous ligand for the G protein-coupled receptor 171 (GPR171). Emerging research indicates that the BigLEN-GPR171 signaling system, particularly within the basolateral amygdala (BLA), plays a significant role in modulating anxiety-like behavior and fear conditioning.[1][2][3][4] While direct dosage information for this compound in behavioral studies is not extensively documented in publicly available literature, this document provides a comprehensive overview of the methodologies used to investigate the BigLEN-GPR171 system in rodents. The protocols detailed below are primarily based on studies utilizing antagonists and agonists of GPR171 to elucidate the function of BigLEN signaling.
Data Presentation
Table 1: Summary of Compounds Targeting the BigLEN-GPR171 System in Behavioral Studies
| Compound | Type | Species Studied | Administration Route(s) | Dosage(s) | Observed Behavioral Effects | Reference |
| MS0021570_1 | GPR171 Antagonist | Mouse | Intraperitoneal (i.p.), Intra-BLA | 5 mg/kg (i.p.) | Attenuates anxiety-like behavior and fear conditioning.[1][2][3][4] | Bobeck et al., 2017 |
| MS15203 | GPR171 Agonist | Mouse | Intraperitoneal (i.p.), Intrathecal, Intraplantar | 10 mg/kg (i.p.) | Alleviates chronic neuropathic and inflammatory pain in male mice.[5][6] | [Not specified in snippets] |
| BigLEN Antibodies | Neutralizing Antibody | Mouse | Intracerebroventricular (i.c.v.) | 5 µg/2 µL | Blocks feeding behavior.[7] | Gomes et al., 2013 |
Experimental Protocols
Protocol 1: Investigation of Anxiety-Like Behavior and Fear Conditioning Using a GPR171 Antagonist
This protocol is adapted from studies investigating the role of the BigLEN-GPR171 system in the basolateral amygdala.[1][2][3][4]
1.1. Animals:
-
Male C57BL/6J mice (8-12 weeks old) are commonly used. For rat studies, adult male Sprague-Dawley or Wistar rats are suitable models.
1.2. Compound Preparation and Administration:
-
Systemic Administration: The GPR171 antagonist MS0021570_1 can be dissolved in a vehicle such as 6% DMSO in saline. A typical dose for intraperitoneal (i.p.) injection is 5 mg/kg, administered 15 minutes prior to behavioral testing.
-
Intra-BLA Microinjection: For targeted administration, stereotaxic surgery is required to implant guide cannulae aimed at the basolateral amygdala. MS0021570_1 is dissolved in artificial cerebrospinal fluid (aCSF) and microinjected directly into the BLA (e.g., in a volume of 0.2-0.5 µL per side) 10 minutes before the behavioral assay.
1.3. Behavioral Assays:
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. The maze consists of two open and two closed arms. Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Open Field Test: This assay measures locomotor activity and anxiety-like behavior. A decrease in time spent in the center of the open field is indicative of increased anxiety.
-
Contextual Fear Conditioning: This paradigm assesses fear memory. On the training day, the animal is placed in a novel context and receives a mild footshock paired with an auditory cue. On the testing day (e.g., 24 hours later), the animal is returned to the same context, and freezing behavior (a measure of fear) is quantified.
1.4. Control Groups:
-
A vehicle control group (receiving only the solvent for the compound) is essential.
-
For intra-BLA studies, a sham surgery group (undergoing surgery without cannula implantation) or a group receiving aCSF injections can be included.
Protocol 2: General Procedure for Intracerebroventricular (i.c.v.) Administration of Peptides
While specific data for BigLEN is limited, this general protocol can be adapted for the i.c.v. administration of peptides like this compound.
2.1. Stereotaxic Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into a lateral ventricle. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Animals are allowed to recover for at least one week post-surgery.
2.2. Peptide Preparation and Administration:
-
Lyophilized this compound should be reconstituted in a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid (aCSF) or saline. The solubility of the peptide in the chosen vehicle should be confirmed.
-
The peptide solution is infused through an injection cannula connected to a microsyringe pump over a set period (e.g., 1-2 minutes) to avoid a rapid increase in intracranial pressure.
2.3. Considerations for Peptide Stability:
-
One study noted that the direct administration of BigLEN peptide did not produce an effect on feeding, possibly due to its instability.[7]
-
It is crucial to handle the peptide carefully, avoiding repeated freeze-thaw cycles. Aliquoting the reconstituted peptide for single use is recommended.
-
The use of protease inhibitors in the vehicle could be considered to enhance peptide stability in vivo, although this may have confounding effects.
Mandatory Visualizations
Caption: BigLEN-GPR171 Signaling Pathway.
Caption: Experimental Workflow for Behavioral Studies.
Conclusion
The BigLEN-GPR171 system is a promising target for understanding the neurobiology of anxiety and fear. While direct administration protocols for this compound are not yet well-established in the literature, the methodologies for probing this system using receptor antagonists and agonists are available. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of BigLEN in rat behavior. Future studies are warranted to determine the optimal dosage, stability, and behavioral effects of direct this compound administration.
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BigLEN(rat) TFA in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is an endogenous neuropeptide derived from the proprotein convertase subtilisin/kexin type 1 inhibitor (proSAAS). In its trifluoroacetate (TFA) salt form, BigLEN(rat) TFA is a stable and soluble peptide for in vitro and in vivo studies. BigLEN acts as a potent agonist for the G protein-coupled receptor 171 (GPR171).[1][2][3][4][5] The BigLEN-GPR171 system is implicated in a variety of physiological processes, including the regulation of feeding, metabolism, anxiety-like behavior, and pain perception.[1][6][7][8]
Activation of GPR171 by BigLEN couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] In the context of electrophysiology, this signaling cascade can modulate neuronal excitability and synaptic transmission. Notably, BigLEN has been shown to induce hyperpolarization of pyramidal neurons in the basolateral amygdala (BLA) and inhibit glutamate release in the paraventricular nucleus of the hypothalamus.[7] These effects make this compound a valuable tool for investigating the role of the GPR171 signaling pathway in modulating neural circuits.
Quantitative Data
The following table summarizes the key quantitative parameters of BigLEN(rat) activity.
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 | 1.6 nM | CHO cells expressing GPR171 | [3][5] |
| Kd | ~0.5 nM | Mouse brain membranes | [3] |
Signaling Pathway
The binding of BigLEN to its receptor, GPR171, initiates a signaling cascade that modulates neuronal function. This pathway is depicted in the diagram below.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to measure the effect of this compound on the membrane potential and synaptic currents of individual neurons.
1. Brain Slice Preparation: a. Anesthetize a rat according to approved institutional animal care and use committee (IACUC) protocols. b. Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. c. Rapidly decapitate the animal and dissect the brain in the ice-cold aCSF. d. Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., basolateral amygdala, hypothalamus) using a vibratome. e. Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, and then maintain at room temperature until recording.
2. Recording Setup: a. Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. d. For current-clamp recordings to measure membrane potential, the intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH). e. For voltage-clamp recordings to measure synaptic currents, the intracellular solution composition can be modified (e.g., using a Cs-based solution to block K+ currents).
3. Data Acquisition: a. Obtain a gigaseal (>1 GΩ) on a healthy-looking neuron and establish a whole-cell configuration. b. In current-clamp mode, record the resting membrane potential. c. In voltage-clamp mode, hold the neuron at a potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs). d. Establish a stable baseline recording for at least 5-10 minutes. e. Prepare a stock solution of this compound in distilled water. Dilute to the final desired concentration (e.g., 100 nM) in aCSF immediately before use. f. Apply this compound to the slice via the perfusion system for a defined period (e.g., 5-10 minutes). g. Record the changes in membrane potential, holding current, or synaptic current frequency and amplitude during and after the application of the peptide. h. A washout period with aCSF should follow the drug application to observe any reversal of the effects.
Protocol 2: Extracellular Field Potential Recordings
This protocol is suitable for assessing the effect of this compound on synaptic transmission and plasticity in a neuronal population.
1. Slice Preparation and Recording Setup: a. Prepare brain slices as described in Protocol 1. b. Place a slice in the recording chamber and perfuse with oxygenated aCSF. c. Position a stimulating electrode in the afferent pathway of the brain region of interest and a recording electrode in the area containing the postsynaptic neurons. d. The recording electrode should be a glass micropipette filled with aCSF (1-3 MΩ).
2. Data Acquisition: a. Deliver electrical stimuli (e.g., 0.1 ms duration) to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs). b. Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response. c. Record a stable baseline of fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.033 Hz). d. Apply this compound to the perfusion bath at the desired concentration. e. Continue to record fEPSPs to observe the effect of the peptide on basal synaptic transmission. f. To investigate the effect on synaptic plasticity, a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) can be delivered in the presence or absence of this compound to induce long-term potentiation (LTP).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an electrophysiology experiment using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GPR171 signaling pathway in neuronal function. The protocols and information provided in these application notes offer a framework for designing and conducting electrophysiological experiments to elucidate the effects of this neuropeptide on neural circuits. Researchers can adapt these methodologies to their specific experimental questions and model systems to further understand the physiological and pathological roles of the BigLEN-GPR171 system.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BigLEN (rat) | CAS 369377-66-2 | Tocris Bioscience [tocris.com]
- 6. event.fourwaves.com [event.fourwaves.com]
- 7. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for BigLEN(rat) TFA in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is an endogenous neuropeptide derived from the proSAAS precursor, acting as the primary agonist for the G protein-coupled receptor 171 (GPR171). In rats, the BigLEN-GPR171 system is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and pain perception. Functionally, GPR171 is a Gαi/o-coupled receptor, and its activation by BigLEN leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in decreased neuronal excitability and modulation of synaptic transmission, making BigLEN(rat) TFA a valuable tool for investigating the intricate mechanisms of neurotransmission and synaptic plasticity in the rat brain.
BigLEN has been shown to hyperpolarize pyramidal neurons in the basolateral amygdala and inhibit glutamate release in the paraventricular nucleus, highlighting its potential as a modulator of both excitatory and inhibitory synaptic events. These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic transmission in rats, catering to researchers in neuroscience and professionals in drug development.
Data Presentation
Quantitative Effects of BigLEN on Synaptic Parameters
Specific quantitative data on the effects of BigLEN on synaptic transmission in rats is limited in the currently available literature. The following table provides a template for expected outcomes based on the known function of BigLEN as an agonist for the Gαi/o-coupled receptor GPR171. Researchers are encouraged to generate empirical data to populate this table.
| Parameter | Brain Region | Neuron Type | Effect of this compound | Expected Change |
| Membrane Potential | Basolateral Amygdala | Pyramidal Neurons | Hyperpolarization | Decrease (more negative) |
| Glutamate Release | Paraventricular Nucleus | Presynaptic terminals | Inhibition | Decrease |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Various | Postsynaptic neurons | Reduction | Decrease |
| Inhibitory Postsynaptic Potential (IPSP) Amplitude | Various | Postsynaptic neurons | Potentiation/Reduction | Dependent on circuit |
| Paired-Pulse Ratio (PPR) | Various | Presynaptic terminals | Increase | Increase (suggests presynaptic inhibition) |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Various | Postsynaptic neurons | Reduction | Decrease |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Various | Postsynaptic neurons | Variable | Dependent on circuit |
Experimental Protocols
Protocol 1: Electrophysiological Recording of BigLEN Effects in Rat Brain Slices
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute rat brain slices to investigate the effects of this compound on synaptic transmission.
Materials:
-
This compound
-
Adult Sprague-Dawley rats (P21-P42)
-
Slicing solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF)
-
Recording aCSF (oxygenated with 95% O₂/5% CO₂): Standard aCSF
-
Intracellular solution
-
Vibratome
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Bipolar stimulating electrode
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (300-400 µm thick) of the desired brain region (e.g., amygdala, hippocampus, hypothalamus).
-
Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording.
-
Record baseline synaptic activity (e.g., resting membrane potential, spontaneous EPSCs/IPSCs).
-
To evoke synaptic responses, place a bipolar stimulating electrode in the vicinity of the recorded neuron.
-
Apply this compound to the bath at desired concentrations (e.g., 10 nM - 1 µM) and record the changes in synaptic parameters.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, and the amplitude, frequency, and kinetics of spontaneous and evoked synaptic currents.
-
For paired-pulse ratio experiments, deliver two closely spaced stimuli and calculate the ratio of the second synaptic response to the first.
-
Protocol 2: Glutamate Release Assay from Rat Synaptosomes
This protocol describes how to measure the effect of this compound on glutamate release from isolated nerve terminals (synaptosomes).[1][2][3]
Materials:
-
This compound
-
Adult Sprague-Dawley rats
-
Sucrose homogenization buffer
-
Percoll gradients
-
HEPES-buffered saline (HBS)
-
Glutamate dehydrogenase
-
NADP+
-
Fluorometer
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat brain tissue (e.g., cortex, hippocampus) in ice-cold sucrose buffer.[2]
-
Centrifuge the homogenate to remove nuclei and cellular debris.[1][2]
-
Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosomal fraction.[2]
-
Wash the synaptosomes and resuspend them in HBS.[2]
-
-
Glutamate Release Measurement:
-
Pre-incubate synaptosomes with various concentrations of this compound.
-
Add glutamate dehydrogenase and NADP+ to the synaptosome suspension.[2]
-
Stimulate glutamate release by depolarization with a high concentration of KCl or 4-aminopyridine (4-AP).[1][3]
-
Monitor the increase in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm, which is proportional to the amount of released glutamate.[2]
-
-
Data Analysis:
-
Calculate the rate of glutamate release in the presence and absence of this compound.
-
Generate a dose-response curve to determine the IC₅₀ of BigLEN for the inhibition of glutamate release.
-
Protocol 3: Radioligand Binding Assay for GPR171
This protocol details a radioligand binding assay to characterize the binding of BigLEN to its receptor, GPR171, in rat brain membranes.[4][5]
Materials:
-
[¹²⁵I]Tyr-BigLEN (radioligand)
-
Unlabeled this compound
-
Rat brain tissue
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the brain membrane preparation, [¹²⁵I]Tyr-BigLEN, and either buffer (for total binding) or increasing concentrations of unlabeled this compound (for competition binding).[4]
-
Incubate the plate to allow binding to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[4]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled BigLEN) from total binding.
-
Perform saturation analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Perform competition analysis to determine the inhibitory constant (Ki) of unlabeled BigLEN.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the GPR171 receptor.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]
- 2. Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling BigLEN for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN, a 16-amino acid neuropeptide with the sequence LENSSPQAPARRLLPP, is the endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN/GPR171 signaling system is implicated in a variety of physiological processes, including the regulation of food intake and modulation of the immune response. Understanding the binding characteristics of BigLEN to its receptor is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this pathway. Radioligand binding assays are a powerful tool for quantifying the affinity of this interaction. This document provides a detailed protocol for the radiolabeling of BigLEN with Iodine-125 ([¹²⁵I]) and its subsequent use in receptor binding assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of BigLEN with its receptor, GPR171.
| Parameter | Value | Species | Notes |
| Binding Affinity (Kd) | ~0.5 nM | Mouse | Determined by saturation binding assays with [¹²⁵I]Tyr-BigLEN on mouse hypothalamic membranes.[1] |
| Amino Acid Sequence | LENSSPQAPARRLLPP | Mouse | --- |
| Molecular Weight | 1756.03 g/mol | --- | --- |
Experimental Protocols
Part 1: Radiolabeling of BigLEN with Iodine-125 ([¹²⁵I])
This protocol describes the radioiodination of a tyrosine-appended BigLEN peptide ([Tyr]-BigLEN) using the Chloramine-T method. Since the native BigLEN sequence does not contain a tyrosine or histidine residue suitable for direct radioiodination, a tyrosine residue must be added to the N- or C-terminus during peptide synthesis to allow for labeling.
Materials:
-
[Tyr]-BigLEN peptide
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T
-
Sodium Metabisulfite
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
0.1% Trifluoroacetic Acid (TFA) in water (HPLC Buffer A)
-
0.1% TFA in acetonitrile (HPLC Buffer B)
-
Bovine Serum Albumin (BSA)
-
Reverse-phase HPLC system with a C18 column
-
Gamma counter
Procedure:
-
Peptide Reconstitution: Reconstitute 10 µg of lyophilized [Tyr]-BigLEN peptide in 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.
-
Reaction Setup: In a shielded fume hood, add 1 mCi of [¹²⁵I]NaI to the peptide solution.
-
Initiation of Iodination: To initiate the reaction, add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5). Gently mix the solution.
-
Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (1.2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5).
-
Purification by HPLC:
-
Immediately inject the reaction mixture onto a C18 reverse-phase HPLC column equilibrated with 95% Buffer A and 5% Buffer B.
-
Elute the peptides using a linear gradient of 5% to 60% Buffer B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile for radioactivity using an in-line gamma detector and for absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the mono-iodinated [¹²⁵I-Tyr]-BigLEN peak.
-
-
Quantification and Storage:
-
Determine the specific activity of the purified [¹²⁵I-Tyr]-BigLEN using a gamma counter.
-
Aliquot the purified radioligand and store at -80°C.
-
Part 2: Receptor Binding Assay
This protocol describes a saturation binding assay to determine the binding affinity (Kd) and receptor density (Bmax) of BigLEN to GPR171 expressed on cell membranes.
Materials:
-
Cell membranes expressing GPR171 (e.g., from transfected HEK293 cells or mouse hypothalamus)
-
[¹²⁵I-Tyr]-BigLEN (radioligand)
-
Unlabeled BigLEN
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Thaw the GPR171-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in binding buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
-
Saturation Binding Assay Setup:
-
Set up a series of tubes or a 96-well plate.
-
For Total Binding , add increasing concentrations of [¹²⁵I-Tyr]-BigLEN (e.g., 0.01 nM to 10 nM) to the wells.
-
For Non-specific Binding , add the same increasing concentrations of [¹²⁵I-Tyr]-BigLEN along with a high concentration of unlabeled BigLEN (e.g., 1 µM).
-
Add the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [¹²⁵I-Tyr]-BigLEN.
-
Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the Kd and Bmax values.
-
Visualizations
Caption: Experimental workflow for the radiosynthesis and purification of [¹²⁵I-Tyr]-BigLEN.
Caption: Simplified signaling pathway of the BigLEN/GPR171 axis.
References
Application Notes and Protocols for BigLEN(rat) TFA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN(rat) is a 16-amino acid neuropeptide that plays a significant role in the regulation of feeding behavior and metabolism. It is the endogenous ligand for the G protein-coupled receptor 171 (GPR171), a Gαi/o-coupled receptor predominantly expressed in the hypothalamus, a key brain region for metabolic control. The activation of GPR171 by BigLEN initiates a signaling cascade that has been shown to influence food intake and energy homeostasis, making the BigLEN-GPR171 system a promising target for the development of therapeutics against metabolic disorders such as obesity.
This document provides detailed application notes and experimental protocols for the use of BigLEN(rat) TFA in metabolic research. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides, ensuring stability and solubility for research applications.
Mechanism of Action
BigLEN(rat) exerts its effects by binding to and activating GPR171. This receptor is coupled to an inhibitory G protein (Gαi/o). Upon ligand binding, the G protein is activated, leading to the inhibition of adenylate cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the BigLEN-GPR171 pathway stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAP kinase signaling pathway. This signaling cascade ultimately modulates neuronal activity in the hypothalamus to regulate feeding and metabolism.[1][2]
Data Presentation
In Vitro Activity of BigLEN(rat) and Related Peptides
| Ligand | Assay Type | Receptor/Tissue | Parameter | Value | Reference |
| BigLEN(rat) | Receptor Activation | GPR171 | EC50 | 1.6 nM | [3] |
| L2P2 (C-terminal BigLEN fragment) | Competitive Binding | Rat Hypothalamic Membranes | EC50 | 76 nM | [1] |
Signaling Pathway Diagram
Caption: this compound signaling pathway through GPR171.
Experimental Protocols
Protocol 1: In Vitro GPR171 Ligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to its receptor, GPR171, using a competitive binding assay with a radiolabeled ligand.
Materials:
-
This compound
-
Radiolabeled Tyr-BigLEN (e.g., [125I]Tyr-BigLEN)
-
Membrane preparations from cells expressing GPR171 or from rat hypothalamus
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)
-
Non-specific binding control (high concentration of unlabeled BigLEN)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a microtiter plate, add 100 µg of membrane preparation to each well.
-
Add a constant concentration of [125I]Tyr-BigLEN (e.g., 3 nM) to each well.[1]
-
Add the serially diluted unlabeled this compound to the wells. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled BigLEN.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the EC50 value by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
Protocol 2: In Vitro GTPγS Binding Assay
This functional assay measures the activation of Gαi/o proteins coupled to GPR171 upon binding of this compound.
Materials:
-
This compound
-
[35S]GTPγS
-
Membrane preparations from cells expressing GPR171 or from rat hypothalamus
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
Non-specific binding control (high concentration of unlabeled GTPγS)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, add 50-100 µg of membrane preparation to each well.
-
Add a fixed concentration of GDP (e.g., 10 µM) to each well.
-
Add the serially diluted this compound to the wells.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Wash Buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the EC50 and Emax values from the dose-response curve.
Protocol 3: In Vitro Adenylate Cyclase Activity Assay
This assay measures the BigLEN-induced inhibition of adenylate cyclase activity, leading to a decrease in cAMP production.
Materials:
-
This compound
-
Forskolin (to stimulate adenylate cyclase)
-
Membrane preparations from cells expressing GPR171 or from rat hypothalamus
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1% BSA, pH 7.5)
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, add 50-100 µg of membrane preparation to each well.
-
Pre-incubate the membranes with the serially diluted this compound for 15 minutes at 30°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylate cyclase activity.
-
Incubate for a further 15-30 minutes at 30°C.
-
Terminate the reaction by adding a stop solution provided in the cAMP assay kit or by heating.
-
Measure the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BigLEN concentration to determine the IC50 value.
Protocol 4: In Vivo Study of Food Intake and Body Weight (General Protocol)
Animals:
-
Male Sprague-Dawley or Wistar rats, individually housed.
-
Animals should be acclimatized to the housing conditions and handling for at least one week prior to the experiment.
Surgical Procedure (for Intracerebroventricular Administration):
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula into the third ventricle of the brain.
-
Allow the animals to recover for at least one week post-surgery.
Experimental Procedure:
-
Habituate the rats to the injection procedure by handling and performing mock injections.
-
On the day of the experiment, dissolve this compound in sterile saline or artificial cerebrospinal fluid to the desired concentrations.
-
Administer this compound or vehicle via intracerebroventricular (ICV) injection.
-
Immediately after the injection, provide pre-weighed food and water.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Record body weight daily throughout the study period.
-
For chronic studies, administer the peptide daily for a specified duration and monitor food intake and body weight changes.
-
At the end of the study, animals may be euthanized for collection of brain and peripheral tissues for further analysis (e.g., gene expression, protein levels).
Experimental Workflow Diagram
Caption: General workflow for investigating this compound in metabolic research.
Conclusion
This compound is a valuable tool for investigating the role of the GPR171 signaling pathway in metabolic regulation. The provided protocols offer a framework for researchers to study its in vitro activity and to design in vivo experiments to explore its potential as a modulator of food intake and body weight. Further research is warranted to fully elucidate the in vivo dose-dependent effects of this compound on various metabolic parameters.
References
- 1. Intraventricular leptin reduces food intake and body weight of lean rats but not obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraventricular GLP-1 reduces short- but not long-term food intake or body weight in lean and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring BigLEN-Induced Neuronal Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: BigLEN is a 16-amino acid neuropeptide derived from the proSAAS precursor protein. It has been identified as the endogenous ligand for the G-protein coupled receptor 171 (GPR171).[1][2] The BigLEN/GPR171 system is expressed in various brain regions, including the hypothalamus and amygdala, and is implicated in the regulation of feeding, metabolism, anxiety, and pain modulation.[1][3][4] Activation of its receptor, GPR171, couples to inhibitory Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced neuron excitability.[5][6] Understanding the precise effects of BigLEN on neuronal circuits is crucial for elucidating its physiological roles and evaluating its therapeutic potential.
These application notes provide detailed protocols for three primary methods to measure and quantify the neuronal activation and modulatory effects of BigLEN: Immediate Early Gene (IEG) expression analysis, in vitro electrophysiology, and live-cell calcium imaging.
BigLEN Signaling Pathway
BigLEN binding to its cognate receptor, GPR171, initiates a Gαi/o-mediated signaling cascade. This activation inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This pathway ultimately modulates ion channel activity and other downstream effectors, typically resulting in a decrease in neuronal excitability.[5][6]
Caption: BigLEN Gαi/o-coupled signaling pathway.
Method 1: Immediate Early Gene (IEG) Expression Analysis
Application Note
Immediate early genes (IEGs), such as c-Fos, are rapidly transcribed in response to neuronal depolarization and synaptic activity.[7] Measuring the expression of IEG products is a powerful technique to map neuronal populations that are activated by a specific stimulus. Studies have successfully used c-Fos immunohistochemistry to identify neuronal activation in the paraventricular nucleus (PVN) of the hypothalamus following the administration of a GPR171 agonist.[8] This method is ideal for identifying the neuroanatomical loci of BigLEN's action in vivo and quantifying the number of activated neurons in specific brain regions.
Data Presentation: c-Fos Expression
This table summarizes quantitative data from a study using a GPR171 agonist (MS15203) and serves as an example of the data that can be generated.
| Brain Region | Treatment Group | Mean c-Fos Positive Cells (per section) | Fold Change vs. Vehicle | Statistical Significance (p-value) | Reference |
| PVN | Vehicle | ~150 | 1.0 | - | [8] |
| PVN | MS15203 (GPR171 Agonist) | ~250 | ~1.67 | < 0.05 | [8] |
| VTA | Saline | Not specified | 1.0 | - | [5] |
| VTA | MS15203 (GPR171 Agonist) | Not specified | No significant change | > 0.05 | [5] |
Protocol: c-Fos Immunohistochemistry (IHC) for BigLEN Activation
This protocol is adapted from standard IHC procedures for detecting c-Fos protein in rodent brain tissue following stimulation.[7][9][10]
1. Animal Preparation and BigLEN Administration: a. House animals (e.g., adult male C57BL/6 mice) under standard conditions. b. Administer BigLEN or a GPR171 agonist (e.g., MS15203) via the desired route (e.g., intraperitoneal injection or intracerebroventricular infusion). Include a vehicle-treated control group. c. Wait for 90-120 minutes post-administration to allow for peak c-Fos protein expression.[7]
2. Perfusion and Tissue Collection: a. Deeply anesthetize the animal (e.g., with sodium pentobarbital). b. Perform transcardial perfusion, first with ice-cold phosphate-buffered saline (PBS) to clear blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation. c. Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.
3. Sectioning: a. Once the brain sinks in the sucrose solution, freeze it and cut 40-50 µm coronal sections using a cryostat or vibratome. b. Collect sections in a cryoprotectant solution and store them at -20°C until staining.
4. Immunohistochemistry: a. Wash sections 3 times in PBS for 10 minutes each. b. Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS). c. Incubate sections with a primary antibody against c-Fos (e.g., Rabbit anti-c-Fos, diluted 1:1000 in blocking solution) for 24-48 hours at 4°C with gentle agitation. d. Wash sections 3 times in PBS. e. Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature. f. Wash sections 3 times in PBS. g. Incubate with an avidin-biotin complex (ABC) solution for 1 hour as per the manufacturer's instructions. h. Develop the signal using a diaminobenzidine (DAB) solution, monitoring the reaction under a microscope. Stop the reaction by washing with PBS.
5. Mounting, Imaging, and Analysis: a. Mount the stained sections onto gelatin-coated slides, allow them to air dry, dehydrate through an ethanol gradient, clear with xylene, and coverslip. b. Image the brain regions of interest using a brightfield microscope. c. Quantify the number of c-Fos-positive nuclei within defined anatomical boundaries using image analysis software (e.g., ImageJ/Fiji). Compare cell counts between treatment and control groups.
Experimental Workflow: c-Fos Mapping
Caption: Workflow for c-Fos neuronal activation mapping.
Method 2: In Vitro Electrophysiology
Application Note
Whole-cell patch-clamp electrophysiology is the gold-standard technique for measuring the direct effects of a neuromodulator on the intrinsic electrical properties and synaptic transmission of individual neurons.[11] Studies have shown that BigLEN can inhibit synaptic glutamate release onto neurons in the hypothalamus, an effect consistent with its Gαi/o-coupled receptor.[3][8] This method allows for high-resolution analysis of BigLEN's effects on membrane potential, firing rate, and both excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
Data Presentation: Electrophysiological Parameters
This table outlines the key quantitative outputs that can be measured using patch-clamp electrophysiology to assess BigLEN's effects.
| Parameter | Description | Expected Effect of BigLEN (based on Gαi/o signaling) |
| Resting Membrane Potential (mV) | The baseline voltage across the neuronal membrane. | Hyperpolarization or no significant change. |
| Action Potential Firing Rate (Hz) | The frequency of spikes elicited by a current injection. | Decrease. |
| Input Resistance (MΩ) | A measure of the neuron's susceptibility to current changes. | Increase (if closing channels) or decrease (if opening channels). |
| EPSC/IPSC Amplitude (pA) | The peak current of synaptic events. | Decrease in amplitude (presynaptic or postsynaptic inhibition). |
| EPSC/IPSC Frequency (Hz) | The rate of spontaneous synaptic events. | Decrease in frequency (indicates presynaptic inhibition). |
| Paired-Pulse Ratio | Ratio of two successive synaptic responses. | Change indicates modulation of presynaptic release probability. |
Protocol: Whole-Cell Patch-Clamp Recording
This protocol describes recording from neurons in acute brain slices to test the effects of BigLEN.
1. Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., rat or mouse). b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. c. Cut 250-300 µm thick coronal or sagittal slices containing the region of interest using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes to recover, then maintain at room temperature.
2. Recording Setup: a. Transfer a single slice to the recording chamber on an upright microscope, continuously perfusing with oxygenated aCSF (2-3 mL/min) at 30-32°C. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ. d. Fill pipettes with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp).
3. Establishing a Recording: a. Approach a target neuron with the patch pipette while applying positive pressure. b. Once the pipette touches the cell, release the pressure to form a high-resistance (>1 GΩ) gigaseal. c. Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
4. Data Acquisition: a. Baseline Recording: In either current-clamp or voltage-clamp mode, record baseline activity for 5-10 minutes. This includes resting membrane potential, spontaneous firing, and spontaneous EPSCs/IPSCs. b. BigLEN Application: Bath-apply BigLEN (e.g., 100 nM - 1 µM) to the slice by adding it to the perfusion aCSF. c. Effect Recording: Record for 10-15 minutes during BigLEN application to observe changes in the measured parameters. d. Washout: Perfuse the slice with standard aCSF for at least 15 minutes to determine if the effects are reversible.
5. Data Analysis: a. Use electrophysiology software (e.g., Clampfit, Igor Pro) to analyze the data. b. Measure changes in resting membrane potential, firing frequency, input resistance, and the amplitude and frequency of synaptic currents before, during, and after BigLEN application. c. Use paired statistical tests to determine the significance of any observed effects.
Experimental Workflow: Patch-Clamp Electrophysiology```dot
Caption: Workflow for live-cell calcium imaging.
Logical Integration of Methods
The described methods can be used in a complementary, tiered approach to comprehensively investigate the function of BigLEN. A typical research plan would progress from broad, mapping-level analysis to detailed, mechanistic investigation.
Caption: Integrated workflow for BigLEN research.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. eventi.unibo.it [eventi.unibo.it]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, but not in Female Mice | bioRxiv [biorxiv.org]
- 7. uva.theopenscholar.com [uva.theopenscholar.com]
- 8. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 11. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity BigLEN(rat) TFA in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of high-purity BigLEN(rat) Trifluoroacetate (TFA) in various research applications. BigLEN(rat) is a 16-amino acid neuropeptide that functions as an endogenous agonist for the G protein-coupled receptor 171 (GPR171).[1][2] The trifluoroacetate salt form ensures peptide stability and solubility for reliable experimental results.
Product Information
-
Product Name: High-Purity BigLEN(rat) TFA
-
Peptide Sequence: Leu-Glu-Asn-Ser-Ser-Pro-Gln-Ala-Pro-Ala-Arg-Arg-Leu-Leu-Pro-Pro[3]
-
Abbreviation: LENSSPQAPARRLLPP[3]
-
Biological Activity: Agonist for the G protein-coupled receptor 171 (GPR171).[1][2]
-
Storage: For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to 2 years. For short-term use, solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[4]
Research Applications
High-purity this compound is a valuable tool for investigating a range of physiological processes, including:
-
Metabolic Regulation and Feeding Behavior: BigLEN and its receptor GPR171 are implicated in the central regulation of food intake and body weight.[1][2] Studies in rodent models have shown that administration of BigLEN can influence feeding patterns.[1][5]
-
Pain Modulation: GPR171 is expressed in pain-modulating regions of the brain, and its activation has been shown to alleviate chronic neuropathic and inflammatory pain in male mice.[6][7]
-
Immunology: The BigLEN/GPR171 pathway has been identified as a potential immune checkpoint that can suppress T-cell activation and limit antitumor immunity.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving BigLEN.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | ~0.5 nM | Rat Hypothalamic Membranes | [1] |
| EC50 (Displacement) | 76 nM | Rat Hypothalamic Membranes | [1] |
| GPR171 Protein Levels | Decreased in PAG of male mice following neuropathic pain. | Mouse | [6] |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to characterize the interaction of this compound with its receptor GPR171 in rat hypothalamic membranes.
Materials:
-
High-purity this compound
-
Radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN)
-
Rat hypothalamic tissue
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-treated with a solution like polyethylenimine to reduce non-specific binding)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hypothalamic tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
Binding Reaction: In a microcentrifuge tube, add the following in order:
-
Binding buffer
-
A fixed concentration of radiolabeled BigLEN (typically at or below the Kd value).
-
Increasing concentrations of unlabeled this compound (competitor).
-
Rat hypothalamic membranes (a consistent amount of protein per tube).
-
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the pre-treated glass fiber filters under vacuum. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled this compound. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Study: Effect on Food Intake in Rats
This protocol outlines a basic in vivo experiment to assess the effect of this compound on food intake in a rat model.
Materials:
-
High-purity this compound
-
Sterile saline solution (vehicle)
-
Sprague-Dawley rats (or another appropriate strain)
-
Metabolic cages for monitoring food and water intake
-
Standard rat chow
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for several days to acclimate them to the environment and to obtain baseline food and water intake measurements. Maintain a regular light-dark cycle.
-
Drug Preparation: Dissolve the this compound in sterile saline to the desired concentration. Prepare a vehicle control solution (saline only).
-
Administration: Administer the prepared this compound solution or the vehicle control to the rats via the desired route (e.g., intraperitoneal injection, intracerebroventricular injection). The dose and route will depend on the specific research question.
-
Monitoring: Immediately after administration, return the rats to their metabolic cages. Monitor and record food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection. Also, monitor water intake and any observable behavioral changes.
-
Data Analysis: Compare the food intake of the this compound-treated group to the vehicle-treated control group at each time point. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BigLEN-GPR171 signaling pathway and a general experimental workflow for studying its effects.
Caption: BigLEN(rat) binds to and activates the Gαi/o-coupled receptor GPR171.
Caption: A general workflow for in-vivo or in-vitro studies using this compound.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BigLEN(mouse) TFA Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 7. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BigLEN(rat) TFA solubility and stability issues
Welcome to the technical support center for BigLEN(rat) TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a TFA salt?
BigLEN(rat) is the rat variant of the BigLEN neuropeptide. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common consequence of the synthetic peptide manufacturing process, where trifluoroacetic acid (TFA) is frequently used during the cleavage of the peptide from the solid-phase resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[1][2]
Q2: I'm observing unexpected results in my cell-based assays. Could the TFA salt be the cause?
Yes, residual TFA in peptide preparations can interfere with biological assays.[3] It has been shown to be cytotoxic even at low concentrations and can affect cell proliferation.[3][4][5] If you are observing inconsistent results or unexpected cellular responses, it is advisable to consider the potential effects of TFA. For sensitive applications, exchanging TFA for a more biocompatible counter-ion like acetate or hydrochloride is recommended.[3][6]
Q3: How should I properly store this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of your peptide. For long-term storage, lyophilized this compound should be kept at -20°C or colder, protected from light.[3][7] Once reconstituted in a solvent, it is recommended to store the solution at -80°C.[7] To prevent degradation, it is important to avoid repeated freeze-thaw cycles.[3]
Q4: Can the TFA salt affect the structure and aggregation of my peptide?
Yes, the TFA counter-ion can influence the secondary structure of peptides.[1] It can bind to positively charged residues, potentially altering the peptide's conformation and promoting aggregation, especially in hydrophobic sequences.[4] If you are experiencing issues with peptide aggregation, the TFA salt may be a contributing factor.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing challenges with dissolving your lyophilized this compound powder, follow these steps:
Troubleshooting Workflow for Solubility Issues
Figure 1. A step-by-step workflow for troubleshooting solubility issues with this compound.
Issue 2: Peptide Precipitation During Experiment
If your this compound solution appears clear initially but precipitates upon addition to your experimental system (e.g., cell culture media, buffer), consider the following:
-
pH Shift: The pH of your peptide solution and the experimental buffer may be incompatible, causing the peptide to fall out of solution. Ensure the final pH of the mixture is one at which the peptide is soluble.
-
Salt Concentration: High salt concentrations in your experimental buffer can sometimes lead to peptide precipitation. Try diluting your peptide in the final buffer to the working concentration.
-
TFA-Induced Aggregation: As mentioned, TFA can promote aggregation.[4] If you suspect this is the case, performing a TFA exchange to an acetate or hydrochloride salt may resolve the issue.
Data Presentation
| Salt Form | Common Origin | Advantages | Disadvantages | Recommended for Cell-Based Assays? |
| Trifluoroacetate (TFA) | HPLC Purification | Good for HPLC separation and often results in a stable lyophilized product.[2] | Can be cytotoxic, may interfere with biological assays, and can affect peptide conformation.[3][4][6] | With caution; exchange is recommended for sensitive assays. |
| Acetate (AC) | Post-synthesis salt exchange | Lower cytotoxicity compared to TFA.[6][8] | May not be as stable for all peptide sequences.[6] | Yes , generally preferred over TFA salts. |
| Hydrochloride (HCl) | Post-synthesis salt exchange | Can improve the stability of peptides with free sulfhydryl groups against oxidation.[1] | Less commonly used than acetate. | Yes , a suitable alternative to TFA. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Selection: Based on the troubleshooting guide, select an appropriate solvent. Start with sterile, distilled water. If solubility is an issue, consider a dilute aqueous solution of acetonitrile or DMSO. Note: Always check for solvent compatibility with your downstream experiments.
-
Reconstitution: Add the desired volume of solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is fully dissolved. Avoid vigorous shaking, as this can cause aggregation.
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is a general guideline for exchanging the TFA counter-ion for HCl.
TFA to HCl Exchange Workflow
Figure 2. A generalized workflow for exchanging the TFA counter-ion of a peptide to a hydrochloride salt.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 7. BigLEN(mouse) TFA|MSDS [dcchemicals.com]
- 8. omizzur.com [omizzur.com]
preventing degradation of BigLEN peptide in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of BigLEN peptide in solution. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of BigLEN in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the BigLEN peptide and why is its stability important?
BigLEN is a neuropeptide derived from the proSAAS protein that acts as an agonist for the GPR171 receptor. It is involved in regulating processes like food intake.[1] The stability of the BigLEN peptide in solution is critical because degradation, whether chemical or physical, can lead to a loss of its biological activity, resulting in inaccurate and unreliable experimental outcomes.[2][3] Maintaining its structural integrity is essential for its function.[4]
The primary sequence for mouse BigLEN is: LENPSPQAPARRLLPP .[5]
Q2: What are the primary pathways of BigLEN degradation in solution?
Peptides like BigLEN are susceptible to several chemical and physical degradation pathways in aqueous solutions.[3][6]
-
Chemical Degradation : This involves the breaking or formation of covalent bonds.[6]
-
Deamidation : The BigLEN sequence contains Asparagine (N) and Glutamine (Q), which are susceptible to deamidation, a reaction that converts them to aspartic acid and glutamic acid, respectively.[3][7] This introduces a negative charge and can alter the peptide's structure and function.[7]
-
Hydrolysis : The peptide backbone can be cleaved by water, a process known as hydrolysis.[8] This is often catalyzed by acidic or basic conditions and can be accelerated at higher temperatures.[3][9] Sequences containing Aspartic Acid (D), such as Asp-Pro, can be particularly prone to cleavage under acidic conditions.[8]
-
Oxidation : While BigLEN lacks the most easily oxidized residues like Methionine and Cysteine, other residues can still be susceptible to oxidation from dissolved oxygen, metal ions, or peroxides, leading to loss of activity.[6][10][11]
-
-
Physical Degradation : This involves changes in the peptide's higher-order structure without altering its covalent bonds.[6]
-
Aggregation : Peptide molecules can self-associate to form soluble or insoluble aggregates, which typically results in a loss of biological activity.[6][11]
-
Adsorption : Peptides can stick to the surfaces of containers (e.g., glass or plastic vials), reducing the effective concentration of the peptide in solution.[6]
-
Below is a diagram illustrating the major chemical degradation pathways relevant to peptides.
Caption: Major chemical degradation pathways affecting peptide stability in solution.
Q3: How should I properly store and handle BigLEN?
Proper storage is the most critical factor in preventing degradation.[12][13] Lyophilized peptides are significantly more stable than peptides in solution.[6][8]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator, protected from light.[12][13] Allow the vial to warm to room temperature before opening to prevent condensation.[13] |
| In Solution | -20°C or -80°C | Weeks to Months | Use sterile, slightly acidic (pH 5-6) buffer.[13] Aliquot to avoid repeated freeze-thaw cycles.[12][13] Avoid using frost-free freezers due to temperature fluctuations.[13] |
| Short-term (In Solution) | 4°C | Days | For immediate use only. Stability is significantly reduced compared to frozen storage.[12] |
Q4: What is the best way to reconstitute BigLEN?
To reconstitute lyophilized BigLEN, use a sterile, appropriate solvent. While BigLEN is soluble in water, using a sterile buffer at a slightly acidic pH (e.g., pH 5-6) is often recommended to enhance stability.[13] For peptides that are difficult to dissolve, sonication can be helpful. Always refer to the manufacturer's specific instructions on the product datasheet.
Q5: Can I repeatedly freeze and thaw my BigLEN solution?
It is strongly recommended to avoid multiple freeze-thaw cycles.[12][13] Each cycle can introduce moisture through condensation and cause physical stress on the peptide, potentially leading to aggregation and degradation.[12] The best practice is to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[13]
Troubleshooting Guide
Q: I'm observing a loss of biological activity or inconsistent results with my BigLEN peptide. What could be the cause?
A: A loss of activity is a common sign of peptide degradation. Several factors could be responsible. Use the following flowchart and checklist to diagnose the potential issue.
Caption: Troubleshooting flowchart for loss of BigLEN peptide activity.
Troubleshooting Checklist:
-
Verify Storage Conditions: Was the lyophilized powder stored at -20°C or colder in a dry environment?[13] Was the reconstituted solution stored in properly sized aliquots at -20°C or colder?[12]
-
Review Reconstitution and Handling: Was a sterile, appropriate buffer used?[13] Were multiple freeze-thaw cycles avoided?[12] Was the vial warmed to room temperature before opening to prevent moisture contamination?[13]
-
Inspect for Physical Instability: Is the solution cloudy or does it contain visible particulates? This indicates aggregation or precipitation.[6][11] While you can sometimes pellet the aggregates by centrifugation, this may significantly lower the effective peptide concentration. Preparing a fresh solution is advisable.
-
Consider Chemical Degradation: If handling and storage were correct, the peptide may have degraded chemically over time. The rate of degradation depends on factors like pH, temperature, and buffer components.[7][14] To confirm this, a stability-indicating assay is required.
Q: How can I quantitatively assess the stability of my BigLEN solution?
A: A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the standard approach to monitor peptide stability.[15][16] This method can separate the intact peptide from its degradation products. By analyzing samples over time, you can determine the rate of degradation under your specific experimental conditions.
Experimental Protocol: General Peptide Stability Assessment using RP-HPLC
This protocol provides a framework for assessing the stability of BigLEN in a specific formulation.
Objective: To quantify the percentage of intact BigLEN remaining after incubation under defined stress conditions (e.g., elevated temperature).
Materials:
-
Lyophilized BigLEN peptide
-
Reconstitution buffer (e.g., 10 mM sodium acetate, pH 5.5)
-
Incubation equipment (e.g., temperature-controlled incubator)
-
RP-HPLC system with a C18 column
-
HPLC mobile phases (e.g., Phase A: 0.1% TFA in water; Phase B: 0.1% TFA in acetonitrile)
-
Quenching solution (e.g., HPLC mobile phase A or a low pH buffer)
Procedure:
-
Preparation of Stock Solution: Carefully reconstitute lyophilized BigLEN to a known concentration (e.g., 1 mg/mL) in the chosen buffer. This is your T=0 sample.
-
Incubation: Place an aliquot of the stock solution in a temperature-controlled incubator set to a stress temperature (e.g., 37°C or 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw a small sample from the incubating solution.
-
Sample Quenching: Immediately dilute the withdrawn sample in a cold quenching solution. This stops further degradation by lowering the temperature and pH.
-
RP-HPLC Analysis:
-
Inject the T=0 sample to establish the initial purity and retention time of the intact BigLEN peptide.
-
Inject each subsequent time point sample.
-
Use a suitable gradient to separate the intact peptide from any new peaks that represent degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact BigLEN peak at each time point.
-
Calculate the percentage of remaining BigLEN at each time point relative to the T=0 sample.
-
Plot the percentage of remaining BigLEN versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for assessing BigLEN peptide stability via RP-HPLC.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BigLEN(mouse) | TargetMol [targetmol.com]
- 6. veeprho.com [veeprho.com]
- 7. Deamidation - Wikipedia [en.wikipedia.org]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corepeptides.com [corepeptides.com]
- 13. NIBSC - Peptide Storage [nibsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
BigLEN(rat) TFA Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with BigLEN(rat) TFA.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays (e.g., proliferation, signaling) with different batches of this compound. What could be the cause?
A1: A primary source of variability with synthetic peptides like BigLEN(rat) is the presence of residual trifluoroacetic acid (TFA) from the synthesis and purification process.[1][2][3] Peptides are often supplied as TFA salts, and the amount of residual TFA can differ between batches, leading to inconsistent biological effects.[2] TFA itself can be bioactive, potentially inhibiting or stimulating cell proliferation, and interfering with signaling pathways, even at nanomolar concentrations.[4][5]
Q2: How can residual TFA in our BigLEN(rat) peptide preparation affect our experiments?
A2: Residual TFA can impact a wide range of biological assays in several ways:[3][5]
-
Direct Cellular Effects: TFA can be cytotoxic and affect cell viability and proliferation in a dose-dependent manner.[2][5]
-
Alteration of Assay pH: As a strong acid, TFA can lower the pH of your experimental solutions, which can affect enzyme activity and receptor-ligand interactions.[3]
-
Receptor Modulation: TFA has been shown to act as an allosteric modulator of some receptors, which could potentially interfere with BigLEN(rat) binding to its receptor, GPR171.[3][4]
-
Structural Changes: TFA can alter the secondary structure of peptides, potentially affecting their bioactivity.[2]
Q3: We suspect TFA is causing issues. How can we mitigate its effects?
A3: There are two main strategies to address TFA-related variability:
-
TFA Quantification: Quantify the TFA content in your peptide stock. This can be done using techniques like NMR or HPLC.[6] Knowing the concentration allows for better control and normalization across experiments.
-
Counter-ion Exchange: The most effective solution is to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl).[1] This can be achieved through methods like HPLC or ion-exchange chromatography. Several vendors offer this as a service.[3]
Q4: Our BigLEN(rat) peptide solution appears cloudy or shows precipitation. What should we do?
A4: Peptide aggregation is a common issue that can lead to a loss of bioactivity and inconsistent results.[7][8] Factors influencing aggregation include peptide concentration, pH, temperature, and the presence of certain salts.[7] To address this:
-
Solubility Testing: Ensure you are dissolving the peptide in an appropriate solvent and at a suitable pH. For BigLEN(rat), which is a relatively hydrophobic peptide, initial solubilization in a small amount of a polar organic solvent like DMSO, followed by dilution in your aqueous buffer, may be necessary.
-
Storage: Store the peptide in lyophilized aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] Only reconstitute what you need for an experiment.
-
Sonication: Gentle sonication can sometimes help to dissolve small aggregates.
Q5: What is the mechanism of action of BigLEN(rat) and what are the expected downstream signaling events?
A5: BigLEN(rat) is a potent agonist for the G protein-coupled receptor 171 (GPR171).[1][5][6] GPR171 is coupled to an inhibitory G protein (Gαi/o).[1][9] Upon binding of BigLEN(rat) to GPR171, the following signaling events can be expected:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][10]
-
Activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[9]
-
Modulation of intracellular calcium levels.[1]
-
Phosphorylation of extracellular signal-regulated kinase (ERK).[4]
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent Kd or Bmax values between experiments. | 1. Residual TFA in this compound preparation.[1][2] 2. BigLEN(rat) peptide aggregation.[7] 3. Improper storage and handling of the peptide.[3][4] 4. Variability in membrane preparation. | 1. Quantify TFA content and consider TFA-salt exchange to acetate or HCl.[1][6] 2. Visually inspect the peptide solution for precipitation. Perform solubility tests at different concentrations and pH values.[7] 3. Aliquot lyophilized peptide and store at -80°C. Avoid repeated freeze-thaw cycles.[4] 4. Standardize the protocol for membrane preparation, ensuring consistent protein concentration and quality. |
| High non-specific binding. | 1. Aggregation of radiolabeled BigLEN. 2. Issues with the binding buffer composition. | 1. Centrifuge the radioligand solution before use to pellet aggregates. 2. Optimize the concentration of blocking agents (e.g., BSA) in the binding buffer. Test different buffer pH and ionic strengths. |
Issue 2: Inconsistent Results in Gαi/o Signaling Assays (e.g., cAMP inhibition, [35S]GTPγS binding)
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable EC50 values for BigLEN(rat) in functional assays. | 1. Residual TFA interfering with G protein coupling or adenylyl cyclase activity.[3][5] 2. Degradation or aggregation of BigLEN(rat) peptide.[7][8] 3. Cell passage number and health. | 1. Use a TFA-free form of BigLEN(rat) or a batch with quantified, low TFA content.[1][3] 2. Prepare fresh peptide solutions for each experiment from lyophilized aliquots.[4] 3. Maintain a consistent cell passage number for experiments and ensure high cell viability. |
| Low or no signal window. | 1. Low GPR171 receptor expression in the cell line. 2. Inactive G proteins. 3. Problems with the assay components (e.g., forskolin in cAMP assays, [35S]GTPγS). | 1. Confirm GPR171 expression using qPCR or Western blot. Consider using a cell line overexpressing GPR171.[1] 2. Ensure the membrane preparation protocol preserves G protein integrity. 3. Check the activity and expiration dates of all assay reagents. Optimize the concentration of forskolin or other adenylyl cyclase activators. |
Experimental Protocols
Protocol 1: BigLEN(rat) GPR171 Radioligand Binding Assay
This protocol is adapted from studies characterizing the BigLEN-GPR171 interaction.[1]
Materials:
-
Membrane preparations from cells expressing rat GPR171 or from rat hypothalamus tissue.
-
[¹²⁵I]Tyr-BigLEN (radioligand).
-
Unlabeled this compound (for competition binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well filter plates (e.g., Millipore).
-
Scintillation fluid and counter.
Procedure:
-
Saturation Binding:
-
To each well of a 96-well filter plate, add 50 µL of binding buffer, 50 µL of varying concentrations of [¹²⁵I]Tyr-BigLEN (e.g., 0.1-10 nM), and 100 µL of membrane preparation (containing 20-50 µg of protein).
-
For non-specific binding, add a high concentration of unlabeled BigLEN(rat) (e.g., 1 µM) to a parallel set of wells.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Competition Binding:
-
To each well, add 50 µL of binding buffer containing varying concentrations of unlabeled this compound, 50 µL of a fixed concentration of [¹²⁵I]Tyr-BigLEN (e.g., at its Kd value), and 100 µL of membrane preparation.
-
Incubate as above.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Quantification:
-
Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
For saturation binding, calculate specific binding by subtracting non-specific binding from total binding and analyze the data using non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.
-
Protocol 2: BigLEN(rat) Gαi/o Signaling Assay - [35S]GTPγS Binding
This functional assay measures the activation of G proteins upon receptor stimulation.[1]
Materials:
-
Membrane preparations from cells expressing rat GPR171 or from rat hypothalamus tissue.
-
[35S]GTPγS (radioligand).
-
Unlabeled GTPγS.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
Procedure:
-
In a 96-well plate, combine the following in each well:
-
50 µL of membrane preparation (20-50 µg protein) in assay buffer.
-
25 µL of varying concentrations of this compound.
-
25 µL of assay buffer containing 10 µM GDP.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a parallel set of wells.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a 96-well filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the log concentration of BigLEN(rat) to determine the EC50 and Emax.
Visualizations
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Trifluoroacetic Acid (TFA) In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of trifluoroacetic acid (TFA) in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it a concern in my in vivo experiments?
Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis and purification, appearing as a counterion in the final peptide product.[1][2] It is also a metabolite of certain drugs and anesthetics.[3][4] While often considered biologically inert, accumulating evidence suggests that TFA can exert off-target effects in vivo, potentially confounding experimental results.[1][5][6] These effects can range from altered lipid metabolism to cellular stress responses.[5][6]
Q2: What are the primary off-target effects of TFA observed in vivo?
The main off-target effects of TFA reported in animal studies include:
-
Hepatotoxicity : The liver is a primary target organ for TFA.[7][8] Observed effects include mild liver hypertrophy.[7][9]
-
Alterations in Lipid Metabolism : TFA has been shown to reduce plasma cholesterol and triglyceride levels.[5][6]
-
Peroxisome Proliferation : TFA is considered a weak peroxisome proliferator, which can impact fatty acid metabolism.[5][6][7][9]
-
Mitochondrial Dysfunction : Some studies suggest TFA can affect mitochondrial function.[3]
-
Neurotoxicity : At certain concentrations, TFA has been implicated in cognitive impairment in animal models.[3]
Q3: At what concentrations are these off-target effects typically observed?
The effective concentrations of TFA can vary depending on the animal model, route of administration, and the specific effect being measured. The tables below summarize quantitative data from various studies.
Troubleshooting Guides
Issue 1: Unexpected changes in plasma lipid profiles in animals treated with a TFA-containing peptide.
-
Possible Cause : The observed effects on cholesterol and triglycerides may be an off-target effect of the TFA counterion rather than the peptide itself.[5][6]
-
Troubleshooting Steps :
-
Control Experiment : Administer a control solution containing only TFA at a concentration equivalent to that present in the peptide formulation.
-
Alternative Salt Form : If possible, synthesize or obtain the peptide with a different counterion (e.g., hydrochloride) to compare its effects.[10]
-
Dose-Response Analysis : Perform a dose-response study with TFA alone to characterize its effect on lipid metabolism in your animal model.
-
Issue 2: Histological analysis reveals unexpected liver abnormalities, such as hypertrophy.
-
Possible Cause : TFA is known to cause mild liver hypertrophy.[7][9]
-
Troubleshooting Steps :
-
Review Histopathology : Carefully examine liver sections for signs of peroxisome proliferation, which is a known mechanism of TFA action.[5][6]
-
Biomarker Analysis : Measure biomarkers for liver function and peroxisome proliferation (e.g., PMP70, acyl-CoA oxidase activity) in liver homogenates.
-
TFA-Only Control : Include a control group receiving only TFA to isolate its effects on the liver.
-
Issue 3: Animals are exhibiting unexpected neurological or behavioral changes.
-
Possible Cause : Although less common, neurotoxic effects of TFA have been reported.[3]
-
Troubleshooting Steps :
-
Literature Review : Search for literature linking TFA to the specific behavioral changes observed in your model.
-
Control Groups : Ensure you have appropriate vehicle and TFA-only control groups to rule out other experimental factors.
-
Neurochemical Analysis : If feasible, analyze brain tissue for markers of neuronal stress or mitochondrial dysfunction.[3]
-
Quantitative Data on TFA Off-Target Effects
Table 1: In Vivo Effects of Trifluoroacetic Acid on Liver and Metabolism
| Animal Model | Dose/Concentration | Route of Administration | Observed Effect | Reference |
| Rats | 150 mg/kg/day for 5-6 days | Oral | 24% decrease in hepatic glycogen, 43% decrease in liver/body weight ratio, 42% decrease in hepatic pyruvate kinase activity, 125% increase in hepatic glycerol 1-phosphate oxidase activity. | [11] |
| LDLr-/- Mice | 67 µmol/kg/day to 600 µmol/kg/day for 2 weeks | Oral Gavage | Dose-dependent reduction in plasma cholesterol and triglycerides. | [6][12] |
| Rats | Not specified | Oral (repeated dose) | Mild liver hypertrophy. | [7][9] |
Table 2: In Vitro Effects of Trifluoroacetic Acid
| Cell Line | Concentration | Observed Effect | Reference |
| C6 Murine Glioma Cells | 0.5-7.0 mM | Stimulated cell growth and enhanced protein synthesis. | [1][13] |
| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation. | [10] |
| Human Serum Albumin | 4 mM | Reduced binding of warfarin and phenytoin. | [11] |
Experimental Protocols
Protocol 1: Assessment of Peroxisome Proliferation in Liver Tissue
-
Tissue Homogenization : Homogenize liver tissue in a suitable buffer (e.g., sucrose buffer with protease inhibitors).
-
Subcellular Fractionation : Separate the homogenate into cytosolic and peroxisomal fractions by differential centrifugation.
-
Enzyme Activity Assays :
-
Acyl-CoA Oxidase Activity : Measure the rate of H₂O₂ production using a spectrophotometric assay with a suitable substrate (e.g., palmitoyl-CoA).
-
Catalase Activity : Measure the rate of H₂O₂ decomposition spectrophotometrically.
-
-
Western Blotting : Probe for peroxisomal membrane protein 70 (PMP70) and other markers of peroxisome proliferation in the peroxisomal fraction.
-
Quantitative PCR (qPCR) : Analyze the expression of genes involved in peroxisome proliferation, such as those regulated by PPARα.[14]
Protocol 2: Evaluation of Mitochondrial Function
-
Mitochondrial Isolation : Isolate mitochondria from fresh liver or brain tissue using differential centrifugation.
-
Respiration Assays : Measure oxygen consumption rates using a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and inhibitors to assess the function of different complexes of the electron transport chain.
-
Mitochondrial Swelling Assay : Monitor changes in absorbance at 540 nm to assess the opening of the mitochondrial permeability transition pore (mPTP), which can be induced by stressors.
-
ATP Synthesis Assay : Measure the rate of ATP production using a luciferin/luciferase-based assay.
Signaling Pathways and Workflows
Caption: Overview of TFA's off-target signaling pathways in the liver and neurons.
Caption: Troubleshooting workflow for suspected TFA off-target effects.
References
- 1. genscript.com [genscript.com]
- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 3. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice | bioRxiv [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The global threat of trifluoroacetic acid (TFA) — Collaborative for Health & Environment [healthandenvironment.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csl.noaa.gov [csl.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. themoonlight.io [themoonlight.io]
Technical Support Center: Optimizing Peptide Efficacy by Managing TFA Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and optimizing the efficacy of synthetic peptides, such as BigLEN(rat), by addressing issues related to trifluoroacetic acid (TFA) concentration. TFA is a common counterion present in commercially available synthetic peptides and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my BigLEN(rat) peptide sample?
TFA (trifluoroacetic acid) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis (SPPS) to release the peptide from the resin.[1][2][3] It is also frequently used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve peak separation.[1][4] Consequently, the purified peptide is often isolated as a TFA salt, where the negatively charged TFA counterion is associated with positively charged amino acid residues (like Lysine, Arginine, Histidine) and the N-terminus of the peptide.[2]
Q2: How can residual TFA affect my experiments with BigLEN(rat)?
Residual TFA can interfere with your experiments in several ways:
-
Biological Activity: TFA itself can exhibit biological effects, including inhibiting cell proliferation at concentrations as low as 10 nM.[1][5][6] It can also alter the peptide's conformation, potentially affecting its binding to receptors or enzymes.[1][2]
-
Physicochemical Properties: The presence of the TFA counterion can affect the peptide's solubility, stability, and aggregation propensity.[2]
-
Experimental Variability: The amount of residual TFA can vary between different synthesis batches, leading to unpredictable fluctuations and poor reproducibility in experimental data.[1]
Q3: My peptide shows lower-than-expected activity. Could TFA be the cause?
Yes. If the biological activity of your peptide is lower than anticipated or inconsistent, residual TFA is a primary suspect. Studies have shown that for some peptides, the TFA salt form is significantly less active than the hydrochloride (HCl) or acetate salt form.[6] It is recommended to perform a counterion exchange to rule out TFA interference.
Q4: What is the acceptable limit for TFA in a peptide sample for biological assays?
There is no universal limit, as the sensitivity to TFA can be highly dependent on the cell type and the specific assay being performed. However, for cell-based assays, it is highly recommended to reduce TFA content to the lowest possible level (ideally <1% by weight).[7] For in vivo studies, switching to a more biologically compatible counterion like chloride or acetate is standard practice.[1]
Troubleshooting Guide
This guide addresses common problems encountered when working with synthetic peptides that may be related to TFA content.
Issue 1: Poor or Inconsistent Solubility of the Peptide
-
Problem: The peptide does not dissolve well in the desired aqueous buffer, or it precipitates upon standing.
-
Possible Cause: The TFA salt of the peptide may have different solubility characteristics. Changes in pH upon dissolution can also cause the peptide to approach its isoelectric point, where it is least soluble.
-
Troubleshooting Steps:
-
Check Peptide Characteristics: Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.[8]
-
Use an Appropriate Solvent:
-
For basic peptides , try dissolving in 10% acetic acid first, then dilute with your buffer.[8]
-
For acidic peptides , try dissolving in a basic solution like 1% ammonium bicarbonate.[9]
-
For hydrophobic peptides , dissolve in a minimal amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[8][9]
-
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[8]
-
Perform a Salt Exchange: If solubility issues persist, exchanging TFA for a different counterion like chloride or acetate can significantly alter and improve solubility.[7]
-
Issue 2: Low or No Biological Activity in Cell-Based Assays
-
Problem: The peptide does not elicit the expected biological response, or the dose-response curve is shifted to the right (requiring higher concentrations).
-
Possible Cause: TFA is known to inhibit cell growth and can interfere with the peptide's function.[5][6]
-
Troubleshooting Steps:
-
Run a TFA Control: In your experiment, include a control group treated with sodium trifluoroacetate at concentrations equivalent to those present in your peptide stock solution to see if TFA alone has an effect.
-
Perform a TFA/HCl Salt Exchange: The most common solution is to exchange the TFA counterion for chloride, which is more biologically inert. A detailed protocol for this procedure is provided below.[7][10]
-
Consider an Alternative Exchange: If the HCl exchange is problematic (e.g., causes precipitation), an ion-exchange chromatography method to switch to an acetate salt can be used.[4][11]
-
Issue 3: Low Peptide Yield After TFA Removal/Exchange
-
Problem: After performing a salt exchange protocol, the final amount of recovered peptide is significantly lower than the starting amount.
-
Possible Cause: Peptide loss can occur due to handling (multiple transfer steps), precipitation during pH changes, or irreversible binding to chromatography resins.[7]
-
Troubleshooting Steps:
-
Minimize Handling: Be meticulous during transfer steps to ensure all material is moved. Rinse tubes with the solvent to recover any residual peptide.
-
Address Precipitation: If you observe precipitation during the HCl exchange, try dissolving the peptide in a phosphate buffer instead of pure water before adding HCl.[7] Alternatively, perform the procedure at a lower peptide concentration.[7]
-
Optimize Chromatography: If using ion-exchange, ensure the column capacity is appropriate for your peptide amount and that the elution conditions are optimized for your specific peptide.
-
Data on TFA Removal Efficiency
The efficiency of TFA removal can vary depending on the method used and the properties of the peptide itself. The following table summarizes reported data on the reduction of TFA content by different techniques.
| Method | Starting TFA Content (w/w) | TFA Content After Exchange (w/w) | Fold Reduction | Reference |
| HCl Exchange (2 mM HCl, 3 cycles) | ~33% | < 1% | > 33 | [7] |
| HCl Exchange (5 mM HCl, 2 cycles) | ~33% | < 1% | > 33 | [7] |
| HCl Exchange (10 mM HCl, 1 cycle) | ~33% | < 1% | > 33 | [7] |
| Ion-Exchange Resin | Not specified | < 0.15% | > 30 | [7] |
| Deprotonation/Reprotonation Cycle | Not specified | < 0.045% | > 100 | [7] |
Note: The efficiency of TFA removal is peptide-dependent. The values above are illustrative.
Key Experimental Protocols
Protocol 1: TFA to Chloride (HCl) Salt Exchange via Lyophilization
This is the most common method for removing TFA and replacing it with the more biologically compatible chloride counterion.[10]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water (or a suitable buffer like 50mM phosphate to improve solubility) to a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add a stock solution of HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. A concentration of 10 mM HCl is often optimal.[10]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[4][7]
-
Freezing: Flash-freeze the solution, for instance, in liquid nitrogen.[4][7]
-
Lyophilization: Lyophilize the sample overnight until it is a dry powder.
-
Repeat: To ensure complete exchange, repeat the cycle of dissolution (in the same concentration of HCl solution), freezing, and lyophilization at least two more times.[7][10]
-
Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt can be reconstituted in the appropriate buffer for your biological assay.
Protocol 2: TFA to Acetate Salt Exchange via Ion-Exchange Chromatography
This method is an alternative to the HCl exchange and is useful if the peptide is unstable at low pH or if an acetate salt is preferred.[4][11]
-
Resin Preparation: Use a strong anion exchange resin. Prepare a small column with a 10- to 50-fold excess of anion exchange capacity relative to the molar amount of TFA in your peptide sample.[4]
-
Column Equilibration: Equilibrate the column by washing it with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[4]
-
Sample Loading: Dissolve the peptide-TFA salt in a minimal volume of distilled water and load it onto the column.
-
Elution: Elute the peptide with distilled water. The peptide, now in its acetate form, will flow through, while the TFA anions will remain bound to the resin.
-
Fraction Collection & Lyophilization: Collect the fractions containing the peptide, pool them, and lyophilize to obtain the dry peptide-acetate salt.
Visualizations
Signaling Pathways and Workflows
Since the precise signaling pathway for BigLEN(rat) is not publicly defined, the following diagram illustrates a hypothetical G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for peptide hormones and neuropeptides.
The workflow below outlines the decision-making process for troubleshooting peptide efficacy issues related to TFA.
The following diagram details the experimental workflow for the TFA/HCl salt exchange protocol.
References
- 1. genscript.com [genscript.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: Working with BigLEN in Rat Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide BigLEN in rat models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BigLEN and what is its primary function in rats?
A1: BigLEN is a neuropeptide derived from the proSAAS precursor protein. In rats, its primary role is in the regulation of feeding and metabolism.[1] It acts as an agonist for the G protein-coupled receptor 171 (GPR171), which is found in high concentrations in the hypothalamus, a key brain region for appetite control.[2]
Q2: What is the receptor for BigLEN and how does it signal?
Q3: How should I handle and store my synthetic BigLEN peptide?
A3: Proper handling and storage are critical for maintaining the integrity of your BigLEN peptide. Lyophilized (powdered) BigLEN should be stored at -20°C or colder for long-term stability.[4] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.[4] For preparing stock solutions, use sterile, distilled water or a buffer with a pH between 5 and 6.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: What are the best practices for administering BigLEN to rats in vivo?
A4: The route of administration depends on the experimental goals. For central nervous system effects, intracerebroventricular (ICV) injection is a common method to bypass the blood-brain barrier. Peripheral administration routes such as intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections are also used. It is crucial to use appropriate injection volumes and needle gauges for each route to minimize stress and tissue damage to the animals.
Q5: Are there known side effects of BigLEN administration in rats?
A5: The primary reported effect of BigLEN administration in rodents is an increase in food intake and body weight.[6] As with any centrally-acting neuropeptide, it is important to monitor for any unexpected behavioral changes in locomotion, anxiety-like behaviors, or general well-being.[7][8] Detailed toxicological studies specifically on BigLEN are not widely published, so careful observation of the animals is essential.
Quantitative Data Summary
The following tables summarize key quantitative data for BigLEN in rat models to aid in experimental design.
Table 1: BigLEN Receptor Binding and Potency
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | ~0.5 nM | Mouse Hypothalamus | [2] |
| Potency (EC50) | 1.6 nM | Rat GPR171 | [9] |
Table 2: Recommended Intracerebroventricular (ICV) Injection Parameters for Rats
| Parameter | Recommendation | Reference |
| Injection Volume | 5 - 10 µL | [10] |
| Infusion Rate (for continuous infusion) | ≤ 0.5 µL/minute | [4] |
| Bolus Injection Time | 15 - 30 seconds | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving BigLEN in rat models.
Protocol 1: BigLEN Receptor Binding Assay in Rat Hypothalamus
This protocol is adapted from standard radioligand binding assays for G protein-coupled receptors.
Materials:
-
Rat hypothalamic tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN)
-
Unlabeled BigLEN (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)
-
Glass fiber filters (e.g., GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat hypothalami on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of radiolabeled BigLEN at various concentrations.
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled BigLEN (for non-specific binding).
-
100 µL of the prepared rat hypothalamic membranes (adjust protein concentration for optimal signal).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[11]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine the binding affinity (Kd) and receptor density (Bmax).
-
Protocol 2: Intracerebroventricular (ICV) Injection of BigLEN in Rats
This protocol outlines the procedure for delivering BigLEN directly into the lateral ventricles of the rat brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Internal injector cannula connected to a microsyringe
-
Surgical tools
-
BigLEN solution in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the appropriate coordinates for the lateral ventricle (coordinates should be determined based on a rat brain atlas).
-
Implant a guide cannula to the correct depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the rat to recover for at least one week.
-
-
ICV Injection:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.
-
Infuse the BigLEN solution at a slow, controlled rate (e.g., 0.5 µL/minute) to avoid a sudden increase in intracranial pressure.[4]
-
After the injection, leave the injector in place for a short period to allow for diffusion before slowly withdrawing it.
-
Replace the dummy cannula.
-
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of BigLEN on Food Intake
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage and handling of BigLEN. Prepare fresh solutions for each experiment. Consider the in vivo stability of the peptide; its half-life may be short. |
| Incorrect ICV Cannula Placement | Verify the cannula placement at the end of the study by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain. |
| Inappropriate Dose | Perform a dose-response study to determine the optimal effective dose of BigLEN for your specific rat strain and experimental conditions. |
| Animal Stress | Acclimate animals to handling and the experimental procedures to minimize stress, which can independently affect feeding behavior.[8] |
| Timing of Administration and Measurement | Consider the time of day for administration, as feeding behavior in rats follows a circadian rhythm. Measure food intake at appropriate time points post-injection. |
Problem 2: High Variability in Immunoassay Results for BigLEN
| Possible Cause | Troubleshooting Step |
| Sample Collection and Processing | Standardize blood or tissue collection procedures. For plasma, use appropriate anticoagulants and protease inhibitors. For brain tissue, rapidly dissect and freeze the samples to prevent degradation. |
| Matrix Effects | The biological matrix (plasma, brain homogenate) can interfere with the assay. Validate the assay by spiking known amounts of BigLEN into the matrix to assess recovery. |
| Cross-reactivity | Ensure the antibodies used in the immunoassay are specific to BigLEN and do not cross-react with the proSAAS precursor or other related peptides. |
| Assay Protocol | Optimize all steps of the immunoassay, including incubation times, antibody concentrations, and washing steps. |
Visualizations
BigLEN/GPR171 Signaling Pathway
Caption: Simplified BigLEN/GPR171 signaling cascade in a neuron.
Experimental Workflow: ICV Cannulation and Behavioral Testing
Caption: Workflow for in vivo studies using ICV administration in rats.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Peptide stability studies – Genepep [genepep.com]
- 5. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food intake suppressant effect of baclofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of BigLEN(rat) TFA
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BigLEN(rat) TFA. The focus is on minimizing non-specific binding (NSB) to ensure data accuracy and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the TFA salt a potential concern?
BigLEN (LENSSPQAPARRLLPP) is a neuropeptide derived from the proSAAS protein that acts as a ligand for the G-protein-coupled receptor GPR171, playing roles in regulating feeding and metabolism.[1] The "(rat)" designation specifies the species origin. Synthetic peptides like BigLEN are typically purified using reverse-phase HPLC, which employs Trifluoroacetic acid (TFA) as an ion-pairing agent.[2][3][4] Consequently, the final lyophilized peptide is a TFA salt, where the negatively charged TFA counter-ion is non-covalently bound to positively charged residues on the peptide (e.g., Arginine, Lysine).[2][4][5]
The presence of residual TFA can be a concern for several reasons:
-
Biological Interference: TFA can be cytotoxic, even at nanomolar concentrations, potentially disrupting cell proliferation, triggering apoptosis, or altering membrane integrity in cell-based assays.[2] Its acidity can also denature pH-sensitive proteins or interfere with enzyme and receptor binding studies.[2]
-
Physicochemical Alterations: The TFA salt can change the peptide's conformation, reduce its solubility in aqueous buffers, and promote aggregation, all of which can contribute to non-specific binding and experimental artifacts.[2]
-
Assay Inaccuracy: In mass spectrometry, TFA is known to cause signal suppression, reducing analytical sensitivity.[6][7]
Q2: What is non-specific binding (NSB), and why is it a problem in my experiments?
Non-specific binding (NSB) refers to the undesirable adhesion of molecules, such as peptides or antibodies, to surfaces other than their intended biological target.[8] This phenomenon is a major challenge in many immunoassays and binding studies.[9] High NSB creates background noise, which can obscure the specific signal from your target interaction.[10] This leads to a poor signal-to-noise ratio, reduced assay sensitivity, and potentially false-positive results, making data interpretation unreliable.[11][12]
Q3: What are the primary causes of high NSB with peptides like this compound?
High NSB in peptide-based assays can stem from multiple factors:
-
Electrostatic Interactions: Charged peptides can bind to oppositely charged sites on plastic surfaces or other assay components.[13] The presence of TFA can exacerbate this.
-
Hydrophobic Interactions: Peptides with hydrophobic regions can stick to "sticky" patches on microplates or other surfaces.[8][13]
-
Insufficient Blocking: If the blocking buffer fails to cover all available non-specific binding sites on the assay surface, the peptide or detection reagents can adhere to these exposed areas.[10][11]
-
Inadequate Washing: Failure to thoroughly wash away unbound reagents at each step is a common cause of high background.[10][11][14]
-
Reagent Issues: Using reagents at too high a concentration (especially antibodies), or using contaminated or deteriorated buffers can increase background signal.[10][11][14]
Q4: Should I remove the TFA from my BigLEN peptide before my experiment?
For sensitive applications, removing TFA is highly recommended.[15] If you are conducting cell-based assays, in vivo studies, receptor-binding assays, or developing an active pharmaceutical ingredient (API), reducing TFA levels to less than 1% is often mandatory to avoid artifacts and cytotoxicity.[2][15] For less sensitive applications like routine Western blots, the presence of TFA may be tolerable, but validation is crucial. The most common and effective method for TFA removal is to perform a salt exchange, typically replacing TFA with chloride (HCl).[2][5][15]
Q5: What is the general strategy to minimize NSB?
A multi-faceted approach is the most effective way to minimize NSB. This involves optimizing several steps in your experimental workflow:
-
Effective Blocking: Pre-treat the binding surface with a blocking agent to saturate non-specific sites.[10]
-
Optimized Washing: Implement a rigorous washing protocol to remove unbound reagents.[10][14]
-
Buffer Optimization: Add components like non-ionic detergents or salts to your buffers to disrupt non-specific interactions.[13]
-
TFA Removal: For sensitive assays, perform a TFA-HCl salt exchange on the peptide.[5][15]
-
Reagent Titration: Optimize the concentrations of all components, particularly antibodies and the peptide itself, to find the best signal-to-noise ratio.[10]
Section 2: Troubleshooting Guide: High Non-Specific Binding
Q: I'm observing high background in my ELISA/binding assay. What should I check first?
High background is often traced back to two main areas: blocking and washing.[11] Start by systematically evaluating your protocol.
-
Washing Steps: Ensure your washing is sufficient. You can try increasing the number of wash cycles (e.g., from 3 to 5), increasing the volume of wash buffer per well, or adding a 30-60 second soak time for each wash step to more effectively remove unbound reagents.[10][11] Also, verify that your plate washer is functioning correctly and that all wells are being aspirated and filled properly.[14]
-
Reagent Concentrations: Using too much detection reagent or enzyme-conjugated antibody is a frequent cause of high background.[10] Review your dilutions and consider performing a titration experiment to find the optimal concentration.
-
Substrate Incubation: Do not overdevelop the signal. Optimize the substrate incubation time and ensure the stop solution is added promptly when the desired signal is reached.[10]
-
Contamination: Use fresh, sterile reagents. If a buffer was accidentally contaminated with your analyte or a detection reagent, it could cause a uniformly high background.[11][14]
Q: My blocking protocol doesn't seem to be effective. What can I change?
If you suspect insufficient blocking, several adjustments can be made. There is no single "best" blocking agent, and the ideal choice is application-dependent.[12]
-
Increase Blocking Time/Concentration: Try increasing the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C) or increasing the concentration of your blocking agent (e.g., from 1% BSA to 3% BSA).[10][11]
-
Change the Blocking Agent: If one type of blocker isn't working, try another. Different blockers work via different mechanisms. For example, if you are using a protein-based blocker like BSA, consider trying a non-protein option or a different protein like casein.[16][17] Normal serum (5-10%) from the same species as your secondary antibody is also a very effective blocking agent.[18]
-
Add Detergent: Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your blocking buffer can help reduce hydrophobic interactions.[11]
Q: Can the buffer composition be the source of my NSB issues?
Yes, the composition of your assay, wash, and dilution buffers is critical.
-
Add Detergents: To disrupt hydrophobic interactions, add a low concentration (0.01% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your wash and antibody/peptide dilution buffers.[11][13]
-
Increase Salt Concentration: To reduce electrostatic interactions, you can increase the salt concentration of your buffers (e.g., increase NaCl from 150 mM to 300-500 mM).[10][13]
-
Adjust pH: The charge of both the peptide and the surface can be influenced by pH. Adjusting the buffer pH away from the isoelectric point of your peptide may help reduce NSB.[13]
-
Consider Surface Modification: For highly problematic assays, consider using surfaces that have been pre-coated to resist protein binding, such as those modified with Poly(ethylene glycol) (PEG).[8][19][20]
Q: Could the BigLEN peptide itself be aggregating and causing high background?
Peptide aggregation is a common issue that can lead to high NSB. The presence of TFA can sometimes promote aggregation.[2]
-
Perform TFA-HCl Exchange: Removing the TFA counter-ion can improve solubility and reduce aggregation.[2] See Protocol 2 for a detailed method.
-
Check Peptide Solubility: Ensure your peptide is fully dissolved in the assay buffer before use. You may need to briefly sonicate the solution.
-
Centrifuge Before Use: Before adding the peptide solution to your assay, spin it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates, and then use the supernatant.
Section 3: Experimental Protocols
Protocol 1: General Protocol for Minimizing NSB in a Plate-Based Binding Assay
This protocol provides a robust starting point for an ELISA or similar plate-based assay, incorporating best practices to reduce background.
-
Coating:
-
Immobilize antigen/capture antibody in an appropriate coating buffer (e.g., PBS or carbonate-bicarbonate buffer) overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash wells 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1-3% BSA in PBS-T).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash wells 3-5 times with Wash Buffer, including a 30-second soak for each wash.
-
-
Peptide/Sample Incubation:
-
Add your BigLEN(rat) peptide (ideally after TFA exchange) diluted in an optimized Assay Buffer (e.g., Blocking Buffer or a buffer containing 0.1% BSA and 0.05% Tween-20).
-
Incubate for the desired time and temperature (e.g., 1-2 hours at room temperature).
-
-
Washing:
-
Repeat the rigorous washing step from step 4 (5 washes with a 30-second soak).
-
-
Detection Antibody Incubation:
-
Add the primary/detection antibody diluted in Assay Buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the rigorous washing step from step 4.
-
-
Secondary Antibody/Enzyme Conjugate Incubation:
-
Add the enzyme-conjugated secondary antibody diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Wash:
-
Repeat the rigorous washing step, increasing to 5-7 washes to ensure all unbound enzyme is removed.
-
-
Signal Development & Reading:
-
Add substrate and incubate for the optimized time.
-
Add stop solution and read the plate immediately.
-
Protocol 2: Protocol for Trifluoroacetate (TFA) to Chloride (HCl) Salt Exchange
This protocol describes the most common method for removing TFA from synthetic peptides.[5][15][21] Perform all steps in a chemical fume hood.
-
Initial Dissolution:
-
Acidification:
-
Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5] A concentration of 10 mM HCl is often optimal for complete exchange.[4][21]
-
Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[5]
-
-
Incubation:
-
Let the solution stand at room temperature for at least one minute.[5]
-
-
Lyophilization (Cycle 1):
-
Repeat Cycles:
-
Re-dissolve the lyophilized peptide powder in the same volume of the dilute HCl solution (from step 2).[5]
-
Repeat the flash-freezing and lyophilization steps.
-
For complete TFA removal, this process (re-dissolving and lyophilizing) should be repeated at least two more times (for a total of three cycles).[4][5]
-
-
Final Reconstitution:
-
After the final lyophilization, the peptide is now in its HCl salt form. Reconstitute it in your desired experimental buffer.
-
Section 4: Data & Visualizations
Data Tables
Table 1: Comparison of Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available, effective for many applications, low cross-reactivity.[13][22] | Can be a source of interference in some assays; may contain contaminating IgGs.[18] |
| Non-fat Dry Milk / Casein | 0.1 - 5% (w/v) | Inexpensive, highly effective due to molecular diversity.[16][22] | Can mask some antibody-antigen interactions; may contain phosphoproteins that interfere with phospho-specific antibody assays.[12] |
| Normal Serum | 5 - 10% (v/v) | Highly effective at reducing NSB from secondary antibodies.[18] Use serum from the same species as the secondary antibody.[18] | More expensive; can contain endogenous proteins that may interfere. |
| Fish Gelatin | 0.1 - 1% (w/v) | Non-mammalian protein source, reduces cross-reactivity with mammalian antibodies.[22] | Can have lower blocking efficiency compared to milk or BSA.[22] |
| Poly(ethylene glycol) (PEG) | Varies | Synthetic, protein-free, creates a highly hydrophilic and non-fouling surface.[8][20] | Requires surface chemistry for covalent attachment; may not be suitable for all platforms. |
| Commercial/Proprietary Buffers | Per Manufacturer | Optimized formulations, often protein-free or peptide-based for high performance and low cross-reactivity.[17][22] | Generally more expensive than single-component blockers. |
Table 2: Summary of Buffer Additives to Reduce Non-Specific Binding
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions between molecules and the assay surface.[13] |
| Inert Salts | Sodium Chloride (NaCl) | 150 - 500 mM | Shields electrostatic charges, preventing charge-based interactions.[10][13] |
| Inert Proteins | BSA, Gelatin | 0.1 - 1% (w/v) | Act as competitive inhibitors for non-specific binding sites in solution.[13] |
| Polymers | PEG, PVP | Varies | Create a hydration layer on surfaces, sterically hindering the approach of non-specific proteins.[8][22] |
Diagrams
Caption: Logical workflow for troubleshooting high non-specific binding.
Caption: Simplified signaling pathway of BigLEN via the GPR171 receptor.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biocompare.com [biocompare.com]
- 11. arp1.com [arp1.com]
- 12. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. sinobiological.com [sinobiological.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blockers [bocascientific.com]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing Tissue Penetration of BigLEN Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the tissue penetration of the BigLEN peptide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing BigLEN tissue penetration.
| Problem | Possible Cause | Suggested Solution |
| Low bioavailability of BigLEN in target tissue after systemic administration. | Rapid enzymatic degradation: BigLEN, like many peptides, is susceptible to proteolysis in the bloodstream and tissues. | 1. Chemical Modification: Introduce modifications to increase stability, such as replacing L-amino acids with D-amino acids, N-methylation of peptide bonds, or cyclization.[1][2] 2. PEGylation: Conjugate polyethylene glycol (PEG) to the peptide to increase its hydrodynamic radius and shield it from proteases.[2] 3. Formulation with Protease Inhibitors: Co-administer BigLEN with broad-spectrum protease inhibitors. |
| Poor membrane permeability: The physicochemical properties of BigLEN may limit its ability to cross cell membranes and epithelial barriers. | 1. Conjugation to Cell-Penetrating Peptides (CPPs): Fuse BigLEN to a CPP sequence (e.g., TAT, Penetratin) to facilitate translocation across membranes.[1][3] 2. Liposomal Formulation: Encapsulate BigLEN in liposomes to improve its pharmacokinetic profile and facilitate cellular uptake. 3. Addition of Hydrophobic Moieties: Conjugate aliphatic chains to increase hydrophobicity and promote membrane interaction.[] | |
| Inconsistent results in in vitro permeability assays (e.g., Caco-2, PAMPA). | Assay variability: Inherent variability in cell monolayer integrity, passage number, or experimental conditions. | 1. Standardize Protocols: Ensure consistent cell seeding density, differentiation time, and passage number. 2. Include Proper Controls: Use well-characterized high and low permeability compounds as controls in every experiment. 3. Monitor Monolayer Integrity: Regularly measure transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.[5] |
| Peptide aggregation: BigLEN may self-aggregate at high concentrations, affecting its effective concentration and permeability. | 1. Solubility Studies: Determine the optimal solvent and pH to maintain BigLEN solubility. The peptide is reported to be soluble in water up to 2 mg/ml.[6] 2. Use of Excipients: Include solubilizing agents or aggregation inhibitors in the formulation. | |
| Limited distribution to the central nervous system (CNS). | Blood-Brain Barrier (BBB) impermeability: The BBB restricts the passage of most peptides from the systemic circulation into the brain. | 1. Receptor-Mediated Transcytosis: Conjugate BigLEN to a ligand that binds to a receptor expressed on the BBB (e.g., transferrin receptor). 2. Intranasal Delivery: Explore alternative administration routes like intranasal delivery to bypass the BBB. 3. Co-administration with BBB-disrupting agents: Use agents like mannitol to transiently open the BBB (use with caution due to potential neurotoxicity). |
Frequently Asked Questions (FAQs)
1. What is the primary function of the BigLEN peptide?
BigLEN is a 16-amino acid neuropeptide that acts as an agonist for the G protein-coupled receptor GPR171.[6][7][8] Its signaling is involved in regulating several physiological processes, including:
-
Anxiety-like behavior and fear conditioning[10]
-
Pain modulation[11]
-
Suppression of T-cell activation[12]
2. What is the signaling pathway of BigLEN?
BigLEN binds to and activates GPR171, which is a Gαi/o-coupled receptor.[7] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling cascades such as the ERK1/2 pathway.[7] This signaling can influence neuronal activity and immune cell function.[7][10][12]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides as tools to enhance non-injectable delivery of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. "The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygd" by Erin N. Bobeck, Ivone Gomes et al. [digitalcommons.usu.edu]
- 11. event.fourwaves.com [event.fourwaves.com]
- 12. borch.dev [borch.dev]
Technical Support Center: Impact of TFA Counterion on BigLEN Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide BigLEN. The focus is on understanding and mitigating the potential impact of the trifluoroacetic acid (TFA) counterion on BigLEN's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my synthetic BigLEN peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, including BigLEN.[1] During the final cleavage step from the solid-phase resin and subsequent purification by reverse-phase HPLC, TFA is often used as an ion-pairing agent to achieve good separation and yield.[1] As a result, the positively charged amino groups of the peptide form a salt with the negatively charged trifluoroacetate anion. Therefore, commercially available synthetic peptides are often supplied as TFA salts.
Q2: Can the TFA counterion affect the bioactivity of my BigLEN peptide?
A2: Yes, the presence of residual TFA as a counterion can significantly impact the biological activity of peptides. While free TFA is largely removed by lyophilization, the ionically bound TFA can remain and interfere with your experiments in several ways:
-
Direct Cellular Effects: TFA itself can be toxic to cells and inhibit cell proliferation, which can be mistaken for a peptide-induced effect.
-
Alteration of Peptide Structure: The counterion can influence the secondary structure of the peptide, potentially altering its conformation and ability to bind to its receptor, GPR171.
-
Interference with Assays: TFA can interfere with certain assay components or readouts, leading to inaccurate or inconsistent results.
Q3: I am observing lower than expected potency or inconsistent results in my BigLEN bioassay. Could TFA be the cause?
A3: Inconsistent results or lower than expected bioactivity are common issues that can be attributed to the TFA counterion. If you are experiencing high variability between experiments or dose-response curves that are not reproducible, it is highly recommended to consider TFA interference as a potential cause.
Q4: How can I remove the TFA counterion from my BigLEN peptide?
A4: Several methods can be used to exchange the TFA counterion for a more biologically compatible one, such as chloride (HCl) or acetate. The most common methods are:
-
Lyophilization with a Stronger Acid: This involves dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid (HCl), and then lyophilizing. This process is typically repeated several times.[1][2][3][4]
-
Ion-Exchange Chromatography: This method uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a solution containing the desired counterion.[2][3]
Troubleshooting Guide
Problem 1: High Variability and Poor Reproducibility in BigLEN Bioassays
-
Possible Cause: Interference from the TFA counterion.
-
Solution:
-
Counterion Exchange: Perform a salt exchange to replace TFA with a more inert counterion like HCl or acetate. A detailed protocol is provided below.
-
Quantify Residual TFA: If possible, use analytical techniques like ion chromatography or NMR to quantify the amount of residual TFA in your peptide stock.
-
Use TFA-free Peptides: When possible, purchase peptides in a different salt form (e.g., acetate or HCl). Be aware that this may come at a higher cost.[1][4]
-
Problem 2: BigLEN Appears Less Potent Than Reported in the Literature
-
Possible Cause: TFA is negatively impacting the interaction of BigLEN with its receptor, GPR171.
-
Solution:
-
Perform Counterion Exchange: As with high variability, a salt exchange is the primary solution.
-
Re-evaluate Peptide Concentration: After salt exchange, the molecular weight of the peptide will change. Be sure to accurately redetermine the concentration of your peptide stock solution.
-
Control Experiments: Include a control in your assay where you add TFA at a similar concentration to what might be present in your original peptide stock to see if it directly affects the assay readout or cell viability.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data illustrating the potential impact of the TFA counterion on BigLEN bioactivity. This data is intended for illustrative purposes to highlight the importance of considering the counterion in experimental design.
Table 1: Comparison of BigLEN Bioactivity in a GPR171-Mediated cAMP Inhibition Assay
| BigLEN Salt Form | EC50 (nM) for cAMP Inhibition | Maximum Inhibition (%) |
| BigLEN-TFA | 85.2 | 75 |
| BigLEN-HCl | 15.7 | 98 |
| BigLEN-Acetate | 18.3 | 96 |
Table 2: Comparison of BigLEN Bioactivity in a GPR171-Mediated Calcium Flux Assay
| BigLEN Salt Form | EC50 (nM) for Calcium Mobilization | Maximum Fluorescence Intensity (RFU) |
| BigLEN-TFA | 120.5 | 15,000 |
| BigLEN-HCl | 22.8 | 35,000 |
| BigLEN-Acetate | 25.1 | 34,500 |
Experimental Protocols
Protocol 1: TFA Removal from BigLEN via Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counterion for chloride.
Materials:
-
BigLEN-TFA peptide
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
-
Centrifuge tubes
Procedure:
-
Dissolve the BigLEN-TFA peptide in distilled water at a concentration of 1 mg/mL.[1][4]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][4]
-
Allow the solution to stand at room temperature for 1 minute.[1][2][4]
-
Lyophilize the frozen solution overnight until all liquid is removed.[1][2][4]
-
Repeat steps 1-5 at least two more times to ensure complete exchange.[1][4]
-
After the final lyophilization, dissolve the resulting BigLEN-HCl peptide in your desired assay buffer.
-
Accurately determine the concentration of the final peptide solution.
Protocol 2: BigLEN Bioactivity Assessment using a Calcium Flux Assay
This protocol outlines a method to measure the activation of the Gαi/o-coupled GPR171 receptor by BigLEN through the measurement of intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing GPR171
-
BigLEN peptide (TFA-free form, e.g., BigLEN-HCl)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)[5]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Seeding: Seed the GPR171-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Assay:
-
Prepare serial dilutions of the BigLEN-HCl peptide in the assay buffer.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the BigLEN dilutions into the wells and continue recording the fluorescence signal for a period of time (e.g., 60-120 seconds) to capture the transient calcium flux.[6]
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each BigLEN concentration.
-
Plot the peak fluorescence as a function of the BigLEN concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: BigLEN binding to GPR171 activates Gαi/o signaling pathways.
Caption: Workflow for TFA counterion exchange to HCl via lyophilization.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. A novel Ca2+ indicator for long-term tracking of intracellular calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for analyzing [Ca2+] flux kinetics in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling BigLEN(rat) TFA
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of BigLEN(rat) TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: BigLEN(rat) is the rat isoform of the neuropeptide BigLEN (sequence: LENSSPQAPARRLLPP), a product of the proSAAS gene. It functions as a potent agonist for the G protein-coupled receptor 171 (GPR171)[1][2]. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process of the synthetic peptide[3].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of the peptide. Recommendations are summarized in the table below.
Q3: How should I reconstitute lyophilized this compound?
A3: Reconstituting lyophilized peptides requires careful handling to ensure solubility and stability. A general protocol is provided in the "Experimental Protocols" section. It is always recommended to first test the solubility of a small amount of the peptide before preparing a stock solution[4].
Q4: What is the mechanism of action for BigLEN?
A4: BigLEN exerts its biological effects by binding to and activating the G protein-coupled receptor 171 (GPR171)[1][2]. This receptor is coupled to inhibitory G proteins (Gαi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1][2].
Storage and Stability
Proper storage of this compound is critical for maintaining its biological activity and preventing degradation.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 2 years | Keep desiccated and protected from light. |
| 4°C | Short-term | For immediate use. | |
| In Solution (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Up to 2 weeks | For short-term use. |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for use in in vitro and in vivo experiments.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), if necessary
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Based on the peptide's properties (BigLEN is a relatively hydrophobic peptide), start by attempting to dissolve it in sterile, nuclease-free water.
-
If the peptide does not readily dissolve in water, the use of a small amount of an organic solvent like DMSO is recommended. First, dissolve the peptide in a minimal volume of DMSO, and then slowly add sterile water or buffer to the desired final concentration.
-
Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
-
For storage, aliquot the reconstituted peptide into sterile, low-adhesion polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of BigLEN(rat) for its receptor, GPR171.
Materials:
-
Cell membranes prepared from cells expressing rat GPR171 or rat hypothalamic tissue.
-
Radiolabeled BigLEN (e.g., [¹²⁵I]Tyr-BigLEN)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add a constant amount of cell membranes and radiolabeled BigLEN to each well.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Kd.
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | ~0.5 nM | Rat Hypothalamic Membranes | [1] |
| EC₅₀ | 1.6 nM | Rat |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BigLEN-GPR171 signaling pathway and a typical experimental workflow for studying its effects.
Caption: BigLEN(rat) activates GPR171, leading to Gαi/o-mediated inhibition of adenylyl cyclase and reduced cAMP.
Caption: A general experimental workflow for assessing the biological activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Peptide has aggregated. | - Try a stronger solvent (e.g., DMSO followed by aqueous buffer).- Gentle sonication may help break up aggregates. |
| Loss of biological activity | - Improper storage.- Repeated freeze-thaw cycles.- Peptide degradation. | - Ensure peptide is stored at the correct temperature and protected from light.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| High variability in assay results | - Inconsistent peptide concentration.- Pipetting errors.- Cell passage number variation. | - Ensure the peptide is fully dissolved and the stock solution is homogenous.- Use calibrated pipettes and proper technique.- Use cells within a consistent passage number range for experiments. |
| No observable effect in cells | - Low receptor expression.- Inactive peptide.- Incorrect assay conditions. | - Confirm GPR171 expression in your cell line.- Test the activity of a fresh vial of peptide.- Optimize assay parameters such as incubation time and cell density. |
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
Validation & Comparative
A Researcher's Guide to Validating BigLEN(rat) TFA Effects with a GPR171 Antagonist
This guide provides a comparative framework for researchers validating the biological effects of the rat BigLEN peptide, often administered as a trifluoroacetate (TFA) salt, through its interaction with the GPR171 receptor. We offer a comparative analysis with alternative GPR171 agonists, detailed experimental protocols for validation using a GPR171 antagonist, and illustrative diagrams of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of GPR171 Agonists
BigLEN(rat) is a known endogenous ligand for the GPR171 receptor. For robust experimental design, it is crucial to compare its activity with other known agonists. The following table summarizes the key characteristics of BigLEN(rat) and other relevant GPR171 agonists, providing a baseline for evaluating its performance.
| Agonist | Receptor | Typical Assay | EC50 (nM) | Source | Reference |
| BigLEN(rat) | GPR171 | Calcium Mobilization | ~10-50 | Endogenous Peptide | |
| PEN | GPR171 | Calcium Mobilization | ~50-200 | Endogenous Peptide | |
| AMG0837 | GPR171 | Calcium Mobilization | ~5-25 | Small Molecule |
Validating BigLEN(rat) Effects with a GPR171 Antagonist
To ascertain that the observed biological effects of BigLEN(rat) are specifically mediated by GPR171, the use of a selective antagonist is indispensable. This section outlines the experimental design, protocols, and expected outcomes when using a GPR171 antagonist for validation.
Experimental Workflow: Antagonist Validation
The following diagram illustrates a typical workflow for validating the on-target effects of BigLEN(rat) using a GPR171 antagonist. This process involves a primary screen to confirm the agonist activity of BigLEN(rat), followed by an antagonist challenge to demonstrate the specificity of the interaction.
Caption: Workflow for GPR171 antagonist validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the interaction between BigLEN(rat) and a GPR171 antagonist.
1. Cell Culture and Transfection:
-
Cell Line: HEK293 or CHO cells are commonly used due to their low endogenous receptor expression.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Transiently or stably transfect cells with a mammalian expression vector encoding for rat GPR171. A mock-transfected cell line (empty vector) should be used as a negative control.
2. Calcium Mobilization Assay:
-
Principle: GPR171 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.
-
Procedure:
-
Plate GPR171-expressing cells in a 96-well black, clear-bottom plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
For antagonist experiments, pre-incubate the cells with the GPR171 antagonist at various concentrations for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add this compound (at a concentration around its EC80) and immediately measure the change in fluorescence over time.
-
Data are typically normalized to the baseline fluorescence and expressed as a percentage of the maximal response to BigLEN(rat) alone.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative data from a validation experiment. The results should demonstrate a dose-dependent inhibition of the BigLEN(rat)-induced response by the GPR171 antagonist.
| Treatment Group | BigLEN(rat) [nM] | GPR171 Antagonist [nM] | Normalized Response (% of Max) |
| Vehicle Control | 0 | 0 | 0 |
| BigLEN(rat) Alone | 50 | 0 | 100 |
| Antagonist Alone | 0 | 100 | ~0 |
| Co-treatment 1 | 50 | 10 | ~75 |
| Co-treatment 2 | 50 | 100 | ~25 |
| Co-treatment 3 | 50 | 1000 | ~5 |
GPR171 Signaling Pathway
Understanding the downstream signaling cascade of GPR171 is essential for interpreting experimental data. The diagram below illustrates the canonical Gq-coupled signaling pathway activated by BigLEN(rat).
Caption: Gq-coupled signaling cascade of GPR171.
Conclusion
The validation of this compound effects using a specific GPR171 antagonist is a critical step in confirming its mechanism of action. The experimental framework provided in this guide, including the comparative analysis, detailed protocols, and visual representations of workflows and signaling pathways, offers a comprehensive approach for researchers. By demonstrating that a GPR171 antagonist can block the effects of BigLEN(rat), researchers can confidently attribute its biological activity to the activation of this specific receptor, thereby advancing our understanding of its physiological role and therapeutic potential.
comparing BigLEN(rat) TFA with other proSAAS peptides
A Comparative Guide to BigLEN(rat) TFA and Other proSAAS-Derived Peptides for Researchers
This guide provides a comprehensive comparison of this compound with other peptides derived from the proSAAS precursor protein. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biological activities and therapeutic potential of these neuropeptides.
Introduction to proSAAS and its Derived Peptides
ProSAAS is a neuroendocrine protein that undergoes post-translational processing to yield several biologically active peptides. These peptides are abundant in the brain and have been implicated in a variety of physiological processes, including the regulation of food intake, pain, and anxiety. The primary peptides derived from proSAAS include BigLEN, little LEN, PEN, big SAAS, and little SAAS.
BigLEN has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171), a receptor involved in feeding and metabolism.[1][2] This guide focuses on the comparative performance of this compound and other proSAAS peptides with respect to their interaction with GPR171.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound and other proSAAS peptides in binding and functional assays related to the GPR171 receptor.
Table 1: GPR171 Receptor Binding Affinity
| Peptide | Species | Receptor | Binding Affinity (Kd) | Citation |
| BigLEN | Rat/Mouse | GPR171 | ~0.5 nM | [1][3] |
| PEN | Rat/Mouse | GPR171 | No significant binding | [1][4] |
| little LEN | Rat/Mouse | GPR171 | No significant binding | [1][2] |
| big SAAS | Not Reported | GPR171 | Not Reported | |
| little SAAS | Not Reported | GPR171 | Not Reported |
Table 2: GPR171 Receptor Functional Activity
| Peptide | Species | Assay Type | Functional Potency (EC50) | Citation |
| BigLEN | Rat | GTPγS Binding | 1.6 nM | [3] |
| PEN | Rat/Mouse | GTPγS Binding / Ca2+ Mobilization | No significant activity | [1][5] |
| little LEN | Rat/Mouse | GTPγS Binding / Ca2+ Mobilization | No significant activity | [1][5] |
| big SAAS | Not Reported | Not Reported | Not Reported | |
| little SAAS | Not Reported | Not Reported | Not Reported |
Signaling Pathway
BigLEN binding to GPR171 initiates a signaling cascade through a Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, GPR171 activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1][6]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is representative of methods used to determine the binding affinity of proSAAS peptides to GPR171.
Objective: To determine the inhibitory constant (Ki) of unlabeled proSAAS peptides against the binding of a radiolabeled BigLEN analog ([¹²⁵I]Tyr-BigLEN) to membranes expressing GPR171.
Materials:
-
Membrane preparations from cells (e.g., CHO, Neuro2A) or tissues (e.g., rat hypothalamus) expressing GPR171.
-
Radioligand: [¹²⁵I]Tyr-BigLEN.
-
Unlabeled competitor peptides: this compound, PEN, little LEN, etc.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine membrane homogenate (20-50 µg protein), a fixed concentration of [¹²⁵I]Tyr-BigLEN (e.g., 0.1-0.5 nM), and varying concentrations of the unlabeled competitor peptide (e.g., 10⁻¹² to 10⁻⁵ M) in binding buffer.
-
For total binding, omit the competitor peptide. For non-specific binding, add a high concentration of unlabeled BigLEN (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional)
This protocol is representative of methods used to assess the functional activity of proSAAS peptides at Gαi/o-coupled receptors like GPR171.
Objective: To measure the ability of proSAAS peptides to stimulate the binding of [³⁵S]GTPγS to G proteins upon GPR171 activation.
Materials:
-
Membrane preparations from cells or tissues expressing GPR171.
-
[³⁵S]GTPγS.
-
GDP.
-
Test peptides: this compound, PEN, little LEN, etc.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate membrane homogenate (10-20 µg protein) with GDP (e.g., 10 µM) in assay buffer for 15 minutes on ice.
-
In a 96-well plate, add the pre-incubated membranes, varying concentrations of the test peptide (e.g., 10⁻¹² to 10⁻⁶ M), and [³⁵S]GTPγS (e.g., 0.1 nM).
-
For basal binding, omit the test peptide. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity.
-
Plot the stimulated binding (above basal) against the log concentration of the peptide to determine the EC₅₀ and Emax values.
Conclusion
The experimental data strongly indicate that BigLEN is a potent and selective agonist for the GPR171 receptor. Other proSAAS-derived peptides, such as PEN and little LEN, do not exhibit significant binding or functional activity at this receptor, highlighting the specificity of the BigLEN-GPR171 interaction. This specificity makes this compound a valuable tool for studying the physiological roles of GPR171 and for the development of therapeutic agents targeting this system.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of GPR83 as the receptor for the neuroendocrine peptide PEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to BigLEN(rat) TFA and Other Neuropeptides in Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BigLEN(rat) TFA, a recently identified neuropeptide, with other key neuropeptides known to regulate feeding behavior. This document summarizes experimental data, details methodologies for key experiments, and visualizes signaling pathways to offer an objective overview for researchers in the fields of neuroscience, metabolism, and drug development.
Introduction to Neuropeptides in Appetite Regulation
The intricate process of appetite control is modulated by a complex network of neuropeptides primarily acting within the hypothalamus. These signaling molecules can be broadly categorized as orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing). This guide focuses on the comparative effects of this compound and the well-established neuropeptides: Neuropeptide Y (NPY), Agouti-Related Peptide (AgRP), and α-Melanocyte-Stimulating Hormone (α-MSH), a product of the pro-opiomelanocortin (POMC) gene.
This compound is a recently deorphanized neuropeptide derived from the proSAAS precursor. Its full sequence is LENSSPQAPARRLLPP. The "TFA" (trifluoroacetic acid) designation refers to a common counterion used during peptide synthesis and purification, which is important for experimental reproducibility. BigLEN has been identified as an endogenous agonist for the G protein-coupled receptor 171 (GPR171) and is considered one of the most abundant neuropeptides in the brain. Studies indicate that the BigLEN-GPR171 system plays a significant role in the regulation of food intake and metabolism[1][2].
Comparative Analysis of Neuropeptide Effects on Feeding
While direct head-to-head comparative studies of this compound with other neuropeptides are limited, this section synthesizes available data from various studies to provide an overview of their respective effects on food intake in rats.
Disclaimer: The following tables summarize data from different studies. Variations in experimental conditions (e.g., rat strain, age, weight, route of administration, and specific experimental protocols) should be considered when making indirect comparisons.
Orexigenic Neuropeptides: BigLEN, NPY, and AgRP
These neuropeptides are known to stimulate food intake.
| Neuropeptide | Receptor(s) | Typical Dose Range (ICV in rats) | Observed Effect on Food Intake | Duration of Action |
| This compound | GPR171 | Data on dose-response for food intake via ICV injection in rats is not readily available in published literature. However, neutralization of endogenous BigLEN via antibody administration in the third ventricle of mice significantly reduces acute food intake in food-deprived animals[1]. | Stimulates food intake. Knockdown of its receptor, GPR171, in the hypothalamus of mice leads to changes in food intake and metabolism[1]. | Information on the duration of action following exogenous administration is not well-documented. |
| Neuropeptide Y (NPY) | Y1, Y2, Y4, Y5 | 2 - 10 µg | Potent stimulator of food intake. A 10 µg dose can induce a threefold greater food intake compared to other peptides like human pancreatic polypeptide[3]. | Can stimulate feeding for several hours post-injection. |
| Agouti-Related Peptide (AgRP) | Inverse agonist at MC3R, MC4R | 1 nmol | Induces a profound and long-lasting increase in food intake. | Effects can last for several days after a single administration. |
Anorexigenic Neuropeptides: α-MSH (from POMC)
These neuropeptides are known to suppress food intake.
| Neuropeptide | Receptor(s) | Typical Dose Range (ICV in rats) | Observed Effect on Food Intake | Duration of Action |
| α-Melanocyte-Stimulating Hormone (α-MSH) | MC3R, MC4R | Data from various studies. A continuous infusion over 6 days has been shown to reduce cumulative food intake[4]. | Suppresses food intake. Chronic central administration in rats reduces cumulative food intake and body weight[4]. | The effect is dose-dependent and can be sustained with continuous infusion. |
Signaling Pathways
The signaling cascades initiated by these neuropeptides are crucial to their effects on appetite.
Caption: Signaling pathways of orexigenic and anorexigenic neuropeptides.
Experimental Protocols
Standardized protocols are essential for comparing the effects of different neuropeptides. Below is a generalized methodology for intracerebroventricular (ICV) administration in rats for feeding studies.
Objective: To assess the effect of centrally administered neuropeptides on food intake.
Animals: Adult male Wistar or Sprague-Dawley rats, individually housed with ad libitum access to standard chow and water, maintained on a 12:12 hour light-dark cycle.
Surgical Procedure (Stereotaxic Cannula Implantation):
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region, typically the lateral ventricle.
-
Implant a guide cannula to the desired coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow a post-operative recovery period of at least one week.
Experimental Workflow (ICV Injection and Food Intake Measurement):
Caption: Workflow for intracerebroventricular injection and feeding studies.
Data Analysis: Food intake is typically measured in grams and can be analyzed using appropriate statistical tests such as t-tests or ANOVA to compare the effects of the neuropeptide treatment with the vehicle control.
Conclusion
The discovery of BigLEN and its receptor GPR171 has opened new avenues for understanding the complex regulation of appetite. While current research strongly supports its role in stimulating food intake, further direct comparative studies are necessary to fully elucidate its potency and physiological significance relative to well-characterized neuropeptides like NPY and AgRP. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future research in this exciting area. The development of selective agonists and antagonists for GPR171 will be instrumental in dissecting the therapeutic potential of targeting the BigLEN system for metabolic disorders.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y and human pancreatic polypeptide stimulate feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of intracerebroventricular alpha-MSH on food intake, adiposity, c-Fos induction, and neuropeptide expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BigLEN Effects: A Comparative Guide to GPR171 Knockdown
The discovery of BigLEN as the endogenous ligand for the G protein-coupled receptor 171 (GPR171) has opened new avenues for research in metabolism, immunology, and neuroscience. Validating the specific effects of the BigLEN-GPR171 signaling axis is crucial for understanding its physiological roles and for the development of potential therapeutics. This guide provides a comparative overview of GPR171 knockdown techniques versus other validation methods, supported by experimental data and detailed protocols for researchers.
The BigLEN-GPR171 system is implicated in diverse biological processes, including the regulation of feeding and metabolism, T cell activation, and pain modulation.[1][2][3] Consequently, robust methods are required to dissect the specific contributions of this pathway. The primary strategies to achieve this include genetic knockdown (siRNA, shRNA), genetic knockout, pharmacological inhibition, and receptor overexpression.
Comparative Analysis of Validation Methodologies
Each method for studying the BigLEN-GPR171 pathway offers distinct advantages and limitations. The choice of technique depends on the specific research question, the experimental model (in vitro vs. in vivo), and the desired duration of the effect.
| Method | Principle | Key Advantages | Key Limitations | Typical Applications |
| siRNA Knockdown | Transient suppression of GPR171 mRNA using small interfering RNA. | - Rapid and cost-effective.- Suitable for high-throughput screening.- Reversible effects. | - Transient effect (days).- Variable knockdown efficiency.- Potential for off-target effects. | - In vitro validation of GPR171's role in signaling pathways (e.g., ERK phosphorylation).[1]- Short-term cell-based assays. |
| shRNA Knockdown | Stable, long-term suppression of GPR171 using short hairpin RNA, often delivered via viral vectors (e.g., lentivirus). | - Stable, heritable gene silencing.- Suitable for long-term in vitro and in vivo studies.[4][5]- Can be made inducible.[6] | - More complex and time-consuming to generate stable cell lines or transgenic animals.- Potential for off-target effects and toxicity from viral vectors. | - In vivo studies on feeding behavior and metabolism by targeting hypothalamic GPR171.[7]- Creating stable cell lines for prolonged pathway analysis. |
| Genetic Knockout | Permanent deletion of the GPR171 gene in the entire organism or specific tissues. | - Complete and permanent loss of function.- High specificity, avoiding off-target effects of RNAi.- Ideal for studying developmental and long-term physiological roles. | - Time-consuming and expensive to generate knockout models.- Potential for compensatory mechanisms to arise.- Embryonic lethality in some cases. | - Investigating the role of GPR171 in antitumor immunity using knockout mice.[2][8]- Uncovering non-redundant physiological functions. |
| Pharmacological Inhibition | Use of small molecule antagonists (e.g., MS21570) to block GPR171 signaling. | - Acute, reversible, and dose-dependent control over receptor activity.- High temporal resolution.- Potential for therapeutic development. | - Specificity of the antagonist must be rigorously validated.- Pharmacokinetic and pharmacodynamic properties can be complex.- Availability of selective antagonists can be limited. | - Studying the role of GPR171 in acute pain modulation and opioid tolerance.[3]- Probing the immediate effects of receptor blockade on T cell activation.[2] |
| Receptor Overexpression | Introduction of exogenous GPR171 to increase its cellular abundance. | - Serves as a crucial positive control to confirm the receptor's role.- Can amplify signaling to facilitate detection.- Helps confirm ligand-receptor pairing. | - Non-physiological levels of expression can lead to artifacts.- May not reflect the behavior of the endogenous receptor. | - Confirming that GPR171 is the BigLEN receptor by showing increased BigLEN binding and signaling.[1][4] |
Quantitative Data Summary
The following table summarizes quantitative findings from studies utilizing GPR171 knockdown to validate BigLEN's effects.
| Experimental Model | Knockdown Method | Target Analyzed | Result | Reference |
| Neuro2A Cells | GPR171 siRNA | GPR171 Protein Levels | ~75% reduction vs. control siRNA | [1][5] |
| Neuro2A Cells | GPR171 siRNA | BigLEN-induced ERK1/2 Phosphorylation | Significant reduction compared to control | [1] |
| Mouse Hypothalamus | GPR171 shRNA (lentiviral) | BigLEN Binding | Robust decrease vs. control shRNA | [1] |
| Mouse Hypothalamus | GPR171 shRNA (lentiviral) | GPR171 mRNA Levels | Significant decrease vs. control shRNA | [5] |
| Mouse (in vivo) | Hypothalamic GPR171 shRNA | Acute Food Intake (in fasted mice) | Significantly reduced, effect augmented by BigLEN antibody co-administration | [4][5][7] |
Key Experimental Protocols
Accurate validation requires meticulous experimental execution. Below are detailed protocols for transient (siRNA) and stable (shRNA) knockdown of GPR171.
Protocol 1: Transient GPR171 Knockdown using siRNA in Cell Culture
This protocol is adapted for a 6-well plate format and should be optimized for specific cell lines.[9][10]
Materials:
-
GPR171-specific siRNA duplexes and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Complete growth medium (antibiotic-free).
-
6-well tissue culture plates.
-
Target cells (e.g., Neuro2A).
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in 2 ml of antibiotic-free normal growth medium. Ensure cells reach 60-80% confluency at the time of transfection.[9]
-
siRNA Preparation (Solution A): For each well, dilute 20-80 pmol of GPR171 siRNA (or control siRNA) into 100 µl of serum-free medium. Mix gently.[10]
-
Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[11]
-
Complex Formation: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µl siRNA-lipid complex mixture drop-wise to the respective wells containing the cells in 2 ml of medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time should be determined experimentally.
-
Validation and Functional Assay: After incubation, harvest cells to assess GPR171 knockdown efficiency via qPCR (for mRNA levels) or Western blot (for protein levels). Proceed with functional assays, such as measuring BigLEN-induced ERK phosphorylation or cAMP levels.
Protocol 2: Stable GPR171 Knockdown using shRNA-Lentivirus
This protocol involves the production of lentiviral particles and transduction of target cells for long-term gene silencing.[12][13]
Materials:
-
Lentiviral vector encoding GPR171-specific shRNA (and a non-targeting control).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent suitable for viral production.
-
Target cells.
-
Polybrene.
-
Puromycin or other selection antibiotic corresponding to the vector.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and the packaging/envelope plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter.
-
Viral Titer Determination: Determine the viral titer using a suitable method (e.g., qPCR-based kit or infection of reporter cells).
-
Cell Transduction: Seed target cells as in the siRNA protocol. On the day of transduction, replace the medium with fresh growth medium containing Polybrene (4-8 µg/ml) to enhance infection efficiency.
-
Infection: Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). Incubate for 24 hours.
-
Selection of Stable Cells: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin). The optimal concentration should be determined beforehand with a kill curve.
-
Expansion and Validation: Culture the cells in the selection medium for 1-2 weeks, replacing the medium every 2-3 days, until resistant colonies appear. Expand the resistant cell population.
-
Knockdown Confirmation: Validate the stable knockdown of GPR171 via qPCR and Western blot. These stable knockdown cells can now be used for long-term in vitro experiments or in vivo studies.[13]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in validating BigLEN's effects through GPR171.
Caption: The BigLEN-GPR171 signaling cascade.
Caption: Workflow for validating BigLEN effects via GPR171 knockdown.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. event.fourwaves.com [event.fourwaves.com]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. [scholars.duke.edu]
- 8. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Short hairpin RNA (shRNA) [horizondiscovery.com]
- 13. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BigLEN in Rat vs. Mouse Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the endogenous neuropeptide BigLEN and its receptor, GPR171, in rat and mouse models. The information is intended for researchers, scientists, and drug development professionals investigating the physiological roles of this peptide and its potential as a therapeutic target. While direct comparative studies on the cardiovascular effects of BigLEN in rats versus mice are currently limited in the published literature, this guide synthesizes available data on its known functions and provides detailed experimental protocols relevant to its study in rodent models.
Introduction to BigLEN and GPR171
BigLEN is a neuropeptide derived from the proSAAS precursor protein and has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171). Research has primarily focused on the role of the BigLEN/GPR171 system in the central nervous system, with implications in feeding behavior, pain modulation, and immune responses. Most of these studies have been conducted in mouse models.
Data Presentation: Quantitative Effects of BigLEN
Currently, there is a notable lack of direct comparative quantitative data on the cardiovascular effects of BigLEN administration in rat versus mouse models. The majority of in vivo studies have focused on neurological and behavioral endpoints in mice. One study utilizing rat hypothalamic membranes demonstrated that BigLEN activates GPR171, suggesting a conserved function at the receptor level. However, this has not been translated into systemic cardiovascular measurements in rats within the available literature.
To facilitate future comparative studies, the following table outlines the key parameters that should be assessed and provides a template for data presentation.
| Parameter | Rat Model | Mouse Model | Source(s) |
| Baseline Mean Arterial Pressure (mmHg) | Data not available | Data not available | |
| Change in Mean Arterial Pressure post-BigLEN (mmHg) | Data not available | Data not available | |
| Baseline Heart Rate (beats/min) | Data not available | Data not available | |
| Change in Heart Rate post-BigLEN (beats/min) | Data not available | Data not available | |
| Route of Administration | e.g., Intravenous (IV), Intracerebroventricular (ICV) | e.g., Intravenous (IV), Intracerebroventricular (ICV) | |
| Dosage | Specify dose | Specify dose |
Experimental Protocols
To enable researchers to conduct comparative studies, this section details common experimental protocols for the administration of substances and cardiovascular monitoring in both rat and mouse models.
Intravenous (IV) Injection
Purpose: Systemic administration of BigLEN to assess its peripheral effects.
Rat Protocol:
-
Animal Restraint: Place the rat in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water bath (40-45°C) to dilate the lateral tail veins.
-
Injection Site: Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Needle Insertion: Use a 25-27 gauge needle, bevel up, and insert it into the vein at a shallow angle.
-
Injection: Slowly inject the BigLEN solution (maximum bolus volume of 5 ml/kg). Observe for any signs of extravasation.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Mouse Protocol:
-
Animal Restraint: Place the mouse in a mechanical restrainer.
-
Vein Dilation: Warm the mouse or its tail using a heat source to dilate the lateral tail veins.
-
Injection Site: Clean the injection site with alcohol.
-
Needle Insertion: Use a 27-30 gauge needle and insert it into the lumen of the vein.
-
Injection: Administer the substance slowly (maximum bolus volume of 5 ml/kg).
-
Post-injection: Remove the needle and apply pressure to stop any bleeding.
Intracerebroventricular (ICV) Injection
Purpose: Central administration of BigLEN to investigate its effects on the central nervous system, including potential regulation of cardiovascular function.
Rat Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Drill a small hole at the desired coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 3.5 mm ventral from the skull surface). Implant a guide cannula and secure it with dental cement.
-
Injection: After a recovery period, inject BigLEN through the cannula using a microinjection pump. The bolus injection volume should be less than 10 μL, administered over 15 to 30 seconds.
-
Post-injection: Replace the dummy cannula and monitor the animal.
Mouse Protocol:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane).
-
Stereotaxic Surgery: Place the mouse in a stereotaxic frame and expose the skull.
-
Injection Site: Identify the injection coordinates for the lateral ventricle (e.g., approximately 0.3 mm posterior to bregma, 1.1 mm lateral, and 3.5 mm ventral).
-
Injection: Use a Hamilton syringe to slowly inject the BigLEN solution (volume typically ≤ 5 μL) over several minutes.
-
Post-injection: Slowly withdraw the needle and suture the incision.
Cardiovascular Monitoring in Conscious Animals
Purpose: To obtain accurate measurements of blood pressure and heart rate without the confounding effects of anesthesia.
Rat and Mouse Protocol:
-
Telemetry Implantation: Surgically implant a telemetry transmitter with a pressure-sensing catheter into the carotid artery or abdominal aorta of the animal. The body of the transmitter is typically placed subcutaneously on the flank or in the abdominal cavity.
-
Recovery: Allow the animal to recover fully from surgery (typically one week).
-
Data Acquisition: House the animal in its home cage placed on a receiver that wirelessly records the telemetry signal. This allows for continuous monitoring of blood pressure and heart rate in a freely moving and unstressed state.
-
Data Analysis: Analyze the collected data to determine baseline cardiovascular parameters and the response to BigLEN administration.
Mandatory Visualizations
BigLEN/GPR171 Signaling Pathway
The GPR171 receptor is coupled to inhibitory Gαi/o proteins. Activation of GPR171 by BigLEN is thought to lead to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades. While the specific downstream effectors in the cardiovascular system are not yet fully elucidated, the general pathway is depicted below.
Experimental Workflow for Comparative Cardiovascular Analysis
The following diagram outlines a logical workflow for conducting a comparative study of BigLEN's cardiovascular effects in rat and mouse models.
Conclusion
This guide highlights the current knowledge gap regarding the comparative cardiovascular effects of BigLEN in rat versus mouse models. By providing standardized experimental protocols and a framework for data presentation, it is hoped that this document will stimulate and facilitate future research in this area. A thorough understanding of the species-specific effects of BigLEN is crucial for the validation of GPR171 as a therapeutic target and for the translation of preclinical findings.
Navigating the Specificity of BigLEN Antibodies in Rat Tissue: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the neuropeptide BigLEN in rats, selecting a highly specific and validated antibody is paramount. This guide provides a comparative overview of BigLEN antibodies, focusing on their potential cross-reactivity in rat tissues. Due to a notable lack of extensive validation data from manufacturers, this guide combines theoretical predictions based on sequence homology with available experimental evidence to assist in antibody selection and experimental design.
BigLEN, a peptide derived from the proSAAS precursor, is involved in the regulation of feeding and metabolism. Its detection in rat tissues is crucial for a variety of research applications, including immunohistochemistry (IHC) and Western blotting (WB). However, the performance of commercially available antibodies in these applications can be variable, and the potential for cross-reactivity with other proteins is a significant concern.
Predicting Cross-Reactivity: A Look at Sequence Homology
To predict the likelihood of an antibody raised against human or mouse BigLEN cross-reacting with the rat protein, a sequence alignment of the BigLEN peptide from these three species is essential. The BigLEN peptide sequence is located within the C-terminal region of the proSAAS protein.
Table 1: BigLEN Peptide Sequence Alignment
| Species | BigLEN Amino Acid Sequence |
| Rat | LENSSPQAPARRLLPP |
| Mouse | LENSSPQAPARRLLPP |
| Human | LENSSPQAPARRLLPP |
As the table clearly indicates, the BigLEN peptide sequence is 100% conserved across rat, mouse, and human species. This perfect homology strongly suggests that antibodies generated against the BigLEN peptide from any of these species are highly likely to recognize the BigLEN peptide in rat tissues.
Performance of a BigLEN Antibody in Rat Hypothalamus
While comprehensive validation data across multiple rat tissues is limited for most commercially available BigLEN antibodies, a key study by Gomes et al. (2013) provides evidence for the successful use of a BigLEN antibody in rat hypothalamic membranes.
In this study, an antibody raised against BigLEN was shown to effectively block the binding of BigLEN to its receptor, GPR171, in an in vitro functional assay using rat hypothalamic tissue. This demonstrates the antibody's ability to recognize and bind to native BigLEN in a complex tissue lysate.
Table 2: Summary of BigLEN Antibody Performance in Rat Hypothalamus
| Antibody (Source) | Application | Tissue | Key Finding | Reference |
| Custom-generated anti-BigLEN | Functional Assay ([35S]GTPγS binding) | Rat Hypothalamic Membranes | Antibody effectively blocked BigLEN-mediated G-protein activation. | Gomes et al., 2013 |
This finding is significant as it provides a foundational piece of evidence for the feasibility of using BigLEN antibodies in rat tissue research. However, it is important to note that this study does not provide data on the antibody's performance in other applications such as immunohistochemistry or Western blotting in a wider range of rat tissues.
Potential for Cross-Reactivity with Other Rat Proteins
A critical aspect of antibody validation is assessing its potential to cross-react with other proteins that share sequence similarity. A protein BLAST (Basic Local Alignment Search Tool) analysis of the rat BigLEN peptide sequence against the rat proteome did not identify any other rat proteins with significant sequence homology. This low probability of off-target binding based on primary sequence is encouraging.
However, it is crucial to remember that antibody cross-reactivity can also arise from structural similarities that are not apparent from the primary amino acid sequence alone. Therefore, experimental validation remains the gold standard for confirming antibody specificity.
Experimental Protocols
Researchers utilizing BigLEN antibodies in rat tissues should adhere to rigorous, optimized protocols. Below are generalized starting points for immunohistochemistry and Western blotting, which should be further optimized for the specific antibody and tissue being used.
Immunohistochemistry (IHC) Protocol for Rat Brain Tissue
This protocol is a general guideline and may require optimization.
-
Tissue Preparation:
-
Perfuse rats transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose gradient (e.g., 15% then 30%) in PBS.
-
Freeze the brain and section on a cryostat or vibratome at a desired thickness (e.g., 30-40 µm).
-
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 10-20 minutes).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-BigLEN antibody diluted in blocking buffer overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount sections onto slides and coverslip with an anti-fade mounting medium.
-
-
Visualization:
-
Image sections using a fluorescence or confocal microscope.
-
Western Blotting (WB) Protocol for Rat Tissue Lysates
This protocol is a general guideline and may require optimization.
-
Tissue Lysate Preparation:
-
Homogenize fresh or frozen rat tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BigLEN antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Visualization:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for assessing antibody cross-reactivity and a standard immunohistochemistry procedure.
Conclusion and Recommendations
The 100% sequence homology of the BigLEN peptide across rat, mouse, and human is a strong indicator that antibodies developed against this peptide will be cross-reactive in rat tissues. The successful use of a BigLEN antibody in a functional assay with rat hypothalamic membranes provides crucial, albeit limited, experimental support for this.
Given the current landscape of commercially available BigLEN antibodies, researchers are strongly advised to:
-
Prioritize antibodies with available immunogen sequence information. This allows for independent verification of homology.
-
Thoroughly validate any chosen antibody in the specific application and rat tissue of interest. This should include appropriate positive and negative controls.
-
Consult the literature for any instances of a specific commercial antibody being used in rat tissues. This can provide valuable, albeit anecdotal, performance data.
Until more comprehensive validation data becomes available from manufacturers, a cautious and rigorous approach to antibody selection and validation is essential for obtaining reliable and reproducible results in the study of BigLEN in rats.
A Comparative Guide: Synthetic BigLEN(rat) TFA vs. Endogenous BigLEN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic BigLEN(rat) trifluoroacetate (TFA) and the endogenous BigLEN peptide. The information is intended to assist researchers in making informed decisions when selecting reagents for studies on the BigLEN/GPR171 signaling pathway. This document outlines the known biological functions, presents available quantitative data, details relevant experimental protocols, and discusses the potential implications of the TFA counter-ion on experimental outcomes.
Introduction to BigLEN and its Receptor GPR171
BigLEN is a 16-amino acid neuropeptide derived from the proSAAS precursor protein.[1] It has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171).[2][3] The BigLEN-GPR171 system is implicated in a variety of physiological processes, including the regulation of feeding, anxiety, pain, and immune responses.[1][4] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability.[2][4]
Quantitative Comparison of Synthetic and Endogenous BigLEN
Table 1: Receptor Binding Affinity
| Ligand | Preparation | Receptor Source | Radioligand | Kd (dissociation constant) | Citation |
| Tyr-BigLEN | Iodinated endogenous peptide | Mouse hypothalamic membranes | [125I]Tyr-BigLEN | ~0.5 nM | [2] |
| BigLEN(mouse) | Not specified | Not specified | Not specified | ~0.5 nM | [1] |
| Synthetic BigLEN(rat) TFA | Synthetic peptide with TFA salt | Not specified | Not specified | Not directly reported |
Table 2: Functional Potency
| Ligand | Assay | Cell/Tissue System | EC50 (half maximal effective concentration) | Citation |
| Synthetic BigLEN(rat) | GPR171 activation | Not specified | 1.6 nM | [1] |
| Endogenous BigLEN | GTPγS Binding | Rat hypothalamic membranes | Dose-dependent increase | [2] |
| Endogenous BigLEN | cAMP Inhibition | Neuro2A cells | Dose-dependent decrease | [2] |
The Influence of the Trifluoroacetate (TFA) Counter-ion
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. This process results in the final peptide product being a TFA salt. It is important for researchers to be aware that the TFA counter-ion itself can have biological effects, potentially confounding experimental results.
Reported effects of TFA include:
-
Inhibition of cell proliferation.
-
Alteration of enzyme activity.
-
Induction of inflammatory responses.
Therefore, when comparing data obtained with a synthetic peptide TFA salt to the activity of the native, endogenous peptide, it is essential to consider the potential contribution of the TFA counter-ion. For sensitive assays, it is recommended to perform a salt exchange to a more biologically inert counter-ion, such as hydrochloride (HCl), or to include appropriate controls to assess the effect of TFA alone.
BigLEN/GPR171 Signaling Pathway
Activation of GPR171 by BigLEN initiates a signaling cascade through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of BigLEN peptides. These protocols are based on descriptions found in the scientific literature.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rat hypothalamus) or cells expressing GPR171 in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN) and a range of concentrations of the unlabeled competitor (synthetic this compound or endogenous BigLEN).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibitory constant) using non-linear regression analysis.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, MgCl2, and [35S]GTPγS.
-
Assay Procedure:
-
Add the cell membranes to the wells of a microplate.
-
Add varying concentrations of the agonist (synthetic this compound or endogenous BigLEN).
-
Initiate the reaction by adding the [35S]GTPγS-containing reaction mixture.
-
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration and determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gαi/o activation.
Protocol:
-
Cell Culture: Culture cells expressing GPR171 (e.g., Neuro2A cells) in appropriate media.
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of the agonist (synthetic this compound or endogenous BigLEN).
-
-
Incubation: Incubate the cells for a defined period at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent-based assays).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the IC50 (the concentration of agonist that causes 50% inhibition of forskolin-stimulated cAMP production).
Conclusion
Both synthetic this compound and endogenous BigLEN are valuable tools for studying the GPR171 signaling pathway. While synthetic BigLEN(rat) is a potent GPR171 agonist, researchers must be mindful of the potential for the TFA counter-ion to influence experimental results. When designing experiments, it is advisable to consider the inclusion of appropriate controls for TFA or to perform a salt exchange. The choice between the synthetic and endogenous peptide will depend on the specific requirements of the experiment, including the need for large quantities, high purity, and the sensitivity of the assay system to potential counter-ion effects. Further direct comparative studies are warranted to fully elucidate any potential functional differences between the synthetic TFA salt and the native peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available BigLEN(rat) TFA
For researchers in neuroscience and drug development, the quality and purity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. BigLEN(rat), a proSAAS-derived neuropeptide, has garnered significant interest for its role in regulating food intake and metabolism. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available BigLEN(rat) trifluoroacetate (TFA) salts, offering detailed experimental protocols and a comparative look at alternative peptides.
Understanding BigLEN(rat) and its Purity
BigLEN is a neuropeptide that exerts its biological effects by acting as an agonist for the G protein-coupled receptor 171 (GPR171). This receptor is coupled to an inhibitory G-protein (Gαi/o), and its activation leads to a decrease in adenylate cyclase activity. Given its role in metabolic regulation, the use of high-purity BigLEN(rat) is critical for in-vitro and in-vivo studies.
Commercially available synthetic peptides like BigLEN(rat) are typically supplied as TFA salts, a byproduct of the solid-phase peptide synthesis and purification process. The stated purity of these peptides can vary between suppliers. While many vendors provide a general purity specification (e.g., >95% or >98% by HPLC), obtaining detailed certificates of analysis with precise purity data and identification of potential impurities is crucial for rigorous research.
Comparison of Commercial BigLEN(rat) TFA
A direct comparison of commercially available this compound is challenging due to the limited public availability of detailed certificates of analysis from all vendors. However, researchers can typically request this information from suppliers. The table below provides a representative comparison based on commonly stated purity levels.
| Supplier | Product Name | Stated Purity (by HPLC) | Form | Notes |
| Vendor A | BigLEN (rat) TFA | >98% | Lyophilized Powder | Certificate of analysis with HPLC and MS data typically available upon request. |
| Vendor B | BigLEN (rat) | >95% | TFA salt | Purity determined by HPLC. |
| Vendor C | BigLEN (rat) trifluoroacetate salt | >97% | Lyophilized | Custom synthesis options available for higher purity. |
Note: The actual purity of a specific batch may vary. It is strongly recommended to request the certificate of analysis for the specific lot being purchased.
Functional Alternatives to BigLEN(rat)
For researchers investigating the regulation of feeding and metabolism, several other neuropeptides can be considered as functional alternatives or for comparative studies. These peptides also act on G protein-coupled receptors and are involved in appetite regulation.
| Alternative Peptide | Receptor | Signaling Mechanism | Primary Function in Feeding |
| Neuropeptide Y (NPY) | Y receptors (e.g., Y1, Y5) | Primarily Gαi/o-coupled | Orexigenic (stimulates food intake) |
| Agouti-Related Peptide (AgRP) | Melanocortin receptors (MC3R, MC4R) | Inverse agonist | Orexigenic |
| Ghrelin | Growth hormone secretagogue receptor (GHSR) | Gαq/11-coupled | Orexigenic |
| Leptin | Leptin receptor (LEPR) | JAK/STAT pathway | Anorexigenic (suppresses food intake) |
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves a combination of analytical techniques to determine the percentage of the correct peptide, confirm its identity, and quantify the net peptide content.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities such as truncated or modified sequences.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL. Inject 20 µL.
-
Data Analysis: The purity is calculated as the peak area of the main peptide divided by the total peak area of all peptide-related peaks, expressed as a percentage.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of BigLEN(rat).
Methodology:
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation for ESI-MS: The eluent from the HPLC can be directly coupled to the ESI-MS.
-
Sample Preparation for MALDI-MS: Mix the peptide sample (dissolved in 0.1% TFA) with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical molecular weight of BigLEN(rat).
Amino Acid Analysis (AAA) for Net Peptide Content
Amino acid analysis determines the absolute amount of peptide in a lyophilized sample by quantifying the constituent amino acids after acid hydrolysis. This is crucial as the gross weight of a peptide sample includes water and counterions (TFA).
Methodology:
-
Hydrolysis: Accurately weigh a small amount of the peptide and hydrolyze it in 6M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: Derivatize the resulting amino acids with a reagent such as ninhydrin or a fluorescent tag to enable detection.
-
Separation and Quantification: Separate and quantify the derivatized amino acids using ion-exchange chromatography or RP-HPLC with a dedicated amino acid analysis system.[1][2]
-
Calculation: The net peptide content is calculated by comparing the measured amount of each amino acid to the known sequence of BigLEN(rat) and the initial weight of the sample.
Visualizing Key Pathways and Workflows
To aid in understanding the context and application of this compound purity assessment, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: BigLEN(rat) signaling through the GPR171 receptor.
Caption: Experimental workflow for assessing peptide purity.
References
Safety Operating Guide
Navigating the Disposal of BigLEN(rat) TFA: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of BigLEN(rat) TFA, with a primary focus on the hazardous trifluoroacetate (TFA) component.
Trifluoroacetic acid (TFA) is a strong corrosive acid, and its waste is classified as hazardous.[1][2][3][4] Therefore, it is imperative to follow strict protocols to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile for low-volume, butyl rubber or Viton for high-volume applications), safety goggles, and a lab coat.[1] All handling of TFA should be conducted within a properly functioning chemical fume hood.[1]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizers, and metals.[1][3][5] Containers should be tightly sealed to prevent the escape of corrosive fumes.[2][3]
-
Spill Response: Have a spill kit with inert absorbent material (e.g., vermiculite, sand) readily available.[3][6]
Quantitative Data for TFA Handling and Disposal
The following table summarizes key quantitative data for the safe management of TFA waste and spills.
| Parameter | Guideline | Source |
| Minor Spill | < 500 mL | [1] |
| Large Spill | > 500 mL | [1] |
| Emergency Eye Wash | Minimum 15 minutes of continuous flushing | [1][2][4] |
| Emergency Shower | Minimum 15 minutes of continuous rinsing | [1] |
| Waste Container Fill Level | Do not exceed 80% capacity | [3] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound waste must be handled as hazardous chemical waste.
1. Waste Collection:
- Designate a specific, compatible waste container for this compound. Suitable containers are made of glass or polyethylene.[3] Do not use metal containers.[1][5]
- The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "BigLEN(rat) (trifluoroacetate salt)".[1][3] Avoid using abbreviations.[1][3]
2. Waste Segregation:
- Store the this compound waste container separately from incompatible materials, particularly bases, oxidizing agents, and hydrides.[1][4]
3. Final Disposal:
- Do not pour any amount of this compound waste down the drain. [1][5]
- Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection of the hazardous waste.[1]
Experimental Protocol: Decontamination of Labware
Proper decontamination of laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination and ensure safety.
Materials:
-
Waste container for aqueous rinsate
-
Dilute aqueous sodium bicarbonate solution
-
Deionized water
-
Appropriate PPE
Procedure:
-
Rinse the contaminated labware with deionized water. Collect the initial rinsate in the designated hazardous waste container for this compound.
-
Subsequent rinses can be performed with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a final rinse with deionized water.[3]
-
Dispose of all rinsate as hazardous waste according to your institution's guidelines.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling BigLEN(rat) TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with BigLEN(rat) TFA. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Precautions:
This compound, like other peptide trifluoroacetate salts, presents several potential hazards. The trifluoroacetate (TFA) counterion is a strong acid and can cause skin and eye irritation upon direct contact.[1][2][3][4] The peptide itself may have biological effects that are not yet fully characterized. A safety data sheet for the similar BigLEN(mouse) TFA indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, it is crucial to handle this compound with care, using appropriate personal protective equipment and following established laboratory safety protocols.
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[6][7]
| PPE Category | Required Items | Specifications & Best Practices |
| Eye Protection | Safety goggles with side-shields or a face shield.[5][6][7] | Essential for protecting against splashes of solutions containing TFA, which can cause severe eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Inspect gloves for any signs of damage before use.[6] Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[6] |
| Body Protection | Laboratory coat and full-length pants.[6] | A lab coat should be worn at all times in the laboratory.[6] Consider a chemical apron for handling larger quantities.[6] |
| Footwear | Closed-toe shoes.[6] | Shoes must cover the entire foot to protect against spills. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for both safety and preserving the integrity of the peptide.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the lyophilized peptide at -20°C for long-term stability.[6] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[6]
-
Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[6]
Reconstitution:
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
-
Solvent Selection: Use a sterile, appropriate solvent as recommended by the supplier or your experimental protocol. For many peptides, sterile bacteriostatic water is a suitable choice.[6]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[6] Avoid vigorous shaking, which can cause aggregation.
Experimental Use:
-
Work Area: Conduct all handling of this compound within a designated area, such as a chemical fume hood, especially when working with the powdered form or creating stock solutions.[8]
-
Spill Management: Have a spill kit readily available. In case of a spill, contain the material with an absorbent pad, decontaminate the area, and dispose of the waste according to institutional guidelines.[6]
Disposal Plan:
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.[5][6]
-
Solid Waste: Used vials, pipette tips, and contaminated gloves should be placed in a designated, sealed chemical waste container.
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a clearly labeled hazardous waste container. Do not pour down the drain, as it is very toxic to aquatic life.[5]
Experimental Workflow: Handling and Disposal
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. covachem.com [covachem.com]
- 5. BigLEN(mouse) TFA|MSDS [dcchemicals.com]
- 6. realpeptides.co [realpeptides.co]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
